molecular formula C10H6BrNO2 B170260 8-Bromoquinoline-4-carboxylic acid CAS No. 121490-67-3

8-Bromoquinoline-4-carboxylic acid

Cat. No.: B170260
CAS No.: 121490-67-3
M. Wt: 252.06 g/mol
InChI Key: HLEBPQHZLBSIJC-UHFFFAOYSA-N
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Description

8-Bromoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEBPQHZLBSIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593555
Record name 8-Bromoquinoline-4-carboxylic acid
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Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121490-67-3
Record name 8-Bromoquinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoquinoline-4-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of Bromoquinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of bromoquinoline carboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for 8-Bromoquinoline-4-carboxylic acid, this guide will utilize the detailed crystal structure analysis of a closely related compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , as a representative example to illustrate the core principles and methodologies.[1]

Introduction

Quinoline carboxylic acids and their halogenated derivatives are key pharmacophores in numerous therapeutic agents. The spatial arrangement of atoms within the crystal lattice, including molecular conformation and intermolecular interactions, is crucial for understanding their physicochemical properties, bioavailability, and interactions with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional structures.[2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of quinoline carboxylic acid derivatives can be achieved through various established methods, such as the Pfitzinger or Doebner reactions.[3][4] For the representative compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent at room temperature.[1]

Generalized Crystallization Protocol:

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture containing DMSO).[5]

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

  • Crystal Growth: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the typical steps for data collection and structure refinement.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. The temperature of the crystal is often maintained at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[1][6]

  • Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Data Presentation: Crystallographic Data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The following tables summarize the key crystallographic data for the representative compound.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical formulaC₁₄H₁₂BrNO₃
Formula weight322.16 g/mol
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
a8.4134(5) Å
b9.5365(6) Å
c9.6154(7) Å
α60.728(2)°
β83.130(2)°
γ66.331(2)°
Volume613.52(7) ų
Z2
Density (calculated)1.745 Mg/m³
Absorption coefficient3.259 mm⁻¹
F(000)324
Theta range for data collection2.58 to 25.00°
Final R indices [I>2sigma(I)]R1 = 0.0393, wR2 = 0.0709
R indices (all data)R1 = 0.0824, wR2 = 0.0772
Largest diff. peak and hole0.385 and -0.428 e.Å⁻³

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegrees (°)
Br1-C71.901(3)C8-C7-Br1119.5(2)
C3-C111.472(4)C4-C3-C11119.8(3)
C4-O11.259(3)O1-C4-C4A122.9(3)
C11-O21.221(4)O2-C11-O3122.9(3)
C11-O31.312(4)O2-C11-C3121.2(3)
N1-C8A1.385(4)C8A-N1-C1120.3(3)
N1-C11.468(4)C8A-N1-C1'119.8(3)

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflow for crystal structure analysis and the logical relationship between molecular structure and bulk properties.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

logical_relationship molecular_structure Molecular Structure (Bond Lengths, Angles, Conformation) intermolecular_interactions Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) molecular_structure->intermolecular_interactions crystal_packing Crystal Packing (Unit Cell, Symmetry) intermolecular_interactions->crystal_packing bulk_properties Bulk Properties (Solubility, Melting Point, Stability) crystal_packing->bulk_properties

References

Mass Spectrometry of 8-Bromoquinoline-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 8-Bromoquinoline-4-carboxylic acid (C₁₀H₆BrNO₂), a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and a summary of expected quantitative data.

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, which are recognized for their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the mass spectrometric behavior of this compound is essential for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide will focus on the fragmentation behavior under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectral Data

Due to the limited availability of a public mass spectrum for this compound, the following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the molecular ion and key fragment ions. These predictions are based on the known fragmentation patterns of quinoline derivatives and aromatic carboxylic acids. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio for all bromine-containing fragments.

Predicted m/z ([M]⁺•)Predicted m/z ([M+2]⁺•)Relative AbundanceIon FormulaDescription
251253High[C₁₀H₆⁷⁹BrNO₂]⁺•Molecular ion with ⁷⁹Br
251253High[C₁₀H₆⁸¹BrNO₂]⁺•Molecular ion with ⁸¹Br
207209Moderate[C₁₀H₆⁷⁹BrN]⁺•Loss of CO₂
207209Moderate[C₁₀H₆⁸¹BrN]⁺•Loss of CO₂
206208Moderate[C₁₀H₅⁷⁹BrN]⁺•Loss of •COOH
206208Moderate[C₁₀H₅⁸¹BrN]⁺•Loss of •COOH
127-Moderate to High[C₉H₆N]⁺Loss of Br and COOH
101-Moderate[C₈H₅]⁺Loss of HCN from the quinoline ring fragment

Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the carboxylic acid group and the bromine substituent.

fragmentation_pathway M [M]⁺• m/z 251/253 F1 [M - CO₂]⁺• m/z 207/209 M->F1 - CO₂ F2 [M - •COOH]⁺ m/z 206/208 M->F2 - •COOH F3 [M - Br - COOH]⁺ m/z 127 F2->F3 - •Br F4 [C₈H₅]⁺ m/z 101 F3->F4 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound. These protocols are based on established methods for similar analytes and should be optimized for the specific instrumentation and sample matrix.

Sample Preparation

4.1.1. For Pure Compounds or Standards:

  • Dissolution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Dilution: Prepare a series of dilutions to the desired concentration range (e.g., 1-100 µg/mL) for direct infusion or LC-MS analysis.

4.1.2. For Biological Matrices (e.g., Plasma, Urine):

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.

    • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol with 5% formic acid).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Mass Spectrometry Conditions

4.2.1. Electron Ionization (EI) Mass Spectrometry (for GC-MS after derivatization):

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 50-350

  • Scan Speed: 1000 amu/s

  • Note: Derivatization (e.g., esterification of the carboxylic acid) is typically required for GC-MS analysis to improve volatility.

4.2.2. Electrospray Ionization (ESI) Mass Spectrometry (for LC-MS):

  • Ionization Mode: Positive or Negative

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr

  • Cone Voltage: 20 - 40 V (optimize for parent ion)

  • Collision Energy (for MS/MS): 10 - 30 eV (optimize for fragmentation)

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from sample receipt to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Sample Receipt Dissolution Dissolution / Extraction Sample->Dissolution Cleanup Cleanup (SPE / Filtration) Dissolution->Cleanup LC LC Separation Cleanup->LC MS MS Detection (ESI or EI) LC->MS MSMS MS/MS Fragmentation MS->MSMS Processing Data Processing MSMS->Processing Identification Compound Identification Processing->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the mass spectrometric analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The predicted fragmentation patterns and detailed experimental protocols offer a starting point for researchers and scientists in the fields of analytical chemistry and drug development. The characteristic isotopic signature of bromine and the expected neutral losses from the carboxylic acid group are key identifiers for this molecule. For definitive structural confirmation and sensitive quantification, high-resolution mass spectrometry and tandem mass spectrometry techniques are recommended.

Navigating the Solubility Landscape of 8-Bromoquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromoquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Despite an extensive search of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. Consequently, this guide offers a detailed, generalized experimental protocol to enable researchers to determine these crucial parameters in their own laboratories. Furthermore, this document presents a logical workflow for solubility determination, visualized through a clear and concise diagram.

Introduction to the Solubility of Quinolines

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of many synthetic compounds with diverse applications. The solubility of these compounds is governed by their molecular structure, including the presence of functional groups that can engage in hydrogen bonding, the overall polarity, and the crystal lattice energy of the solid form. The presence of both a bromine atom and a carboxylic acid group on the quinoline scaffold of this compound suggests a complex solubility profile, with the potential for both polar and non-polar interactions.

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), or acetone. While physicochemical properties like molecular weight (252.06 g/mol ) are known, empirical solubility values have not been published.[1]

The absence of this data highlights a critical knowledge gap for researchers working with this compound. The following sections provide the necessary tools and methodologies to address this gap.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method, often referred to as the shake-flask method, is considered the gold standard for generating reliable solubility data.

Materials
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile, etc.), analytical grade or higher

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess of what will dissolve is sufficient.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To separate the solid phase from the liquid phase, either centrifuge the vials at a high speed or allow them to stand undisturbed.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the data obtained from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of organic solvent A->B C Incubate in thermostatic shaker (e.g., 24-72h) B->C D Centrifuge or let sediment C->D E Filter supernatant D->E G Analyze samples and standards via HPLC E->G F Prepare calibration standards F->G H Calculate solubility from calibration curve G->H

References

Physicochemical properties of 8-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromoquinoline-4-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core structure. Quinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data for researchers, scientists, and professionals in drug development. Understanding these properties is essential for predicting the compound's behavior in biological systems, designing experimental protocols, and developing formulation strategies. The information presented herein is a compilation of predicted data from computational models, as extensive experimental data for this specific molecule is not widely available in the literature.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are predominantly computationally predicted and serve as a valuable estimation for experimental design and interpretation.

PropertyValueData Source
Molecular Formula C₁₀H₆BrNO₂Lead Sciences[1]
Molecular Weight 252.06 g/mol Echemi[2], Lead Sciences[1]
Appearance Light yellow to yellow solidChemicalBook[3]
Boiling Point 403.1 ± 25.0 °C (Predicted)ChemicalBook[3], Echemi[2]
Density 1.732 ± 0.06 g/cm³ (Predicted)ChemicalBook[3], Echemi[2]
pKa 2.83 ± 0.30 (Predicted)ChemicalBook[3], LookChem[4]
logP (XLogP3) 2.4LookChem[4]
Flash Point 197.6 °CEchemi[2], LookChem[4]
Storage Conditions Sealed in dry, Room TemperatureChemicalBook[3], Lead Sciences[1]

Experimental Protocols for Property Determination

While specific, experimentally validated protocols for this compound are not readily published, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range may indicate the presence of impurities.[5][6]

Methodology (Capillary Method):

  • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

  • The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[7][8]

  • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[8][9]

  • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.[8][9]

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8][9]

Aqueous Solubility Determination

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability. The shake-flask method is a standard technique for determining thermodynamic solubility.[10]

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[11][12]

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][13]

  • After equilibration, the suspension is filtered to remove any undissolved solid.[12]

  • The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

pKa Determination

The acid dissociation constant (pKa) is vital for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and biological interactions.[14]

Methodology (Potentiometric Titration):

  • A solution of this compound of a known concentration is prepared in water or a suitable co-solvent if solubility is limited.[14][15]

  • The solution's ionic strength is kept constant, for instance, by using 0.15 M potassium chloride.[14][15]

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.[14][15]

  • The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[15]

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[16]

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic profile.[17]

Methodology (HPLC Method):

  • A reversed-phase HPLC (RP-HPLC) method is established, typically using a C18 column.[18]

  • A series of reference compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.[17]

  • The retention time of this compound is then measured under the same chromatographic conditions.

  • The logP of this compound is determined by interpolating its retention time on the calibration curve. This method offers a rapid and reliable estimation of lipophilicity.[19]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization physchem Physicochemical Property Determination characterization->physchem melting_point Melting Point (Capillary Method) physchem->melting_point solubility Aqueous Solubility (Shake-Flask) physchem->solubility pka pKa (Potentiometric Titration) physchem->pka logp logP (HPLC Method) physchem->logp data_analysis Data Analysis & Interpretation melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis application Application in Drug Development (e.g., Formulation, ADME Prediction) data_analysis->application

Caption: Workflow for Physicochemical Characterization.

References

Synthesis of 8-Bromoquinoline-4-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocol for the synthesis of 8-Bromoquinoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details a viable synthetic pathway, presenting quantitative data in structured tables and including a step-by-step experimental protocol. A visual representation of the synthetic workflow is also provided to enhance understanding.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through a two-step process commencing with the Doebner-von Miller reaction to construct the quinoline core, followed by an oxidation reaction to furnish the final carboxylic acid. This pathway utilizes readily available starting materials and employs well-established chemical transformations.

The overall synthetic scheme is as follows:

SynthesisWorkflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Oxidation cluster_step3 Alternative Step 2: Oxidation of a 4-substituted precursor A 2-Bromoaniline C 8-Bromo-2-methylquinoline A->C  HCl, Boric Acid, 2-Bromonitrobenzene, ZnCl₂ B Crotonaldehyde B->C D 8-Bromo-2-methylquinoline E 8-Bromoquinoline-2-carboxylic acid D->E  Oxidizing Agent  (e.g., KMnO₄, SeO₂) F 8-Bromo-4-methylquinoline G This compound F->G  Oxidizing Agent  (e.g., KMnO₄, SeO₂)

Figure 1. Proposed multi-step synthesis of this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of the target compound, this compound.

PropertyValueReference
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.07 g/mol [1]
CAS Number 121490-67-3[2]
Appearance Solid
Boiling Point 403.1 °C at 760 mmHg[2]
Density 1.732 g/cm³[2]
pKa 2.83 ± 0.30 (Predicted)[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of 8-Bromo-2-methylquinoline via Doebner-von Miller Reaction

This procedure follows the established Doebner-von Miller reaction for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4]

Materials:

  • 2-Bromoaniline

  • Crotonaldehyde

  • Hydrochloric acid (18%)

  • Boric acid

  • 2-Bromonitrobenzene

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ammonia solution (concentrated)

  • 2-Propanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 mL).

  • Heat the mixture to reflux.

  • Slowly add a mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) to the refluxing solution over a period of 1 hour with continuous stirring.

  • After the addition is complete, continue to stir the reaction mixture at 100°C (373 K) for an additional 2.5 hours.

  • To the hot reaction mixture, add an equimolar amount of anhydrous zinc chloride with vigorous stirring for 30 minutes.

  • Upon completion of the reaction, cool the mixture in an ice bath. A crude brown solid will precipitate.

  • Filter the crude product and wash it with 2-propanol.

  • Dissolve the solid in water and neutralize the solution with a concentrated ammonia solution to a pH of 8.

  • The product, 8-bromo-2-methylquinoline, will precipitate as a grey solid. Filter the solid, wash with water, and air dry.

  • The crude product can be further purified by recrystallization from ethanol to obtain crystals suitable for characterization.[5]

Expected Yield: 52.0%[5]

Step 2: Oxidation of 8-Bromo-4-methylquinoline to this compound

While the Doebner-von Miller reaction described above yields the 2-methyl substituted quinoline, a similar reaction with an appropriate α,β-unsaturated carbonyl precursor could yield 8-bromo-4-methylquinoline. This intermediate can then be oxidized to the target carboxylic acid. The following is a general procedure for the oxidation of a methylquinoline.

Materials:

  • 8-Bromo-4-methylquinoline

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Sulfuric acid (if using KMnO₄)

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Suitable organic solvent (e.g., pyridine, water)

General Oxidation Procedure (using KMnO₄):

  • Dissolve 8-bromo-4-methylquinoline in a suitable solvent such as aqueous pyridine or dilute sulfuric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add a solution of potassium permanganate in the same solvent to the quinoline solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product, wash with cold water, and dry.

  • The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Alternative Synthetic Route: Pfitzinger Reaction

An alternative and direct route to quinoline-4-carboxylic acids is the Pfitzinger reaction.[6][7] This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base. To synthesize this compound via this method, 7-bromoisatin would be the required starting material.

PfitzingerReaction A 7-Bromoisatin C This compound A->C  Base (e.g., KOH)  Solvent (e.g., Ethanol) B Carbonyl Compound (e.g., Pyruvic acid) B->C

Figure 2. Pfitzinger reaction for the synthesis of this compound.

Conclusion

This technical guide has outlined a feasible and detailed experimental pathway for the synthesis of this compound. The presented Doebner-von Miller reaction followed by oxidation provides a robust method utilizing accessible starting materials. The alternative Pfitzinger reaction offers a more direct approach, contingent on the availability and reactivity of 7-bromoisatin. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for various applications in drug discovery and materials science.

References

8-Bromoquinoline-4-carboxylic Acid: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2. While its specific mechanism of action, biological targets, and associated signaling pathways are not detailed in currently available public literature, this whitepaper consolidates the existing information regarding its chemical properties and notes the absence of comprehensive biological studies. This document serves to inform researchers of the current knowledge gaps and potential areas for future investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is aggregated from various chemical supplier databases and public chemical information repositories.

PropertyValueSource
Molecular Formula C10H6BrNO2PubChem
Molecular Weight 252.07 g/mol Sigma-Aldrich[1]
CAS Number 121490-67-3Thoreauchem[2]
Appearance SolidSigma-Aldrich[1]
Purity Typically ≥97%Thoreauchem, Ambeed Inc.[1][2]
Storage Temperature Room Temperature, Inert atmosphereSigma-Aldrich[1]
IUPAC Name This compoundSigma-Aldrich[1]
InChI Key CYYGVTADNDJJFZ-UHFFFAOYSA-NSigma-Aldrich[1]

Biological Activity and Mechanism of Action: An Overview of the Knowledge Gap

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the mechanism of action of this compound. There are no publicly accessible studies that delineate its specific biological targets, its effects on cellular signaling pathways, or its potential therapeutic applications.

While research exists on other quinoline-based compounds, these findings cannot be directly extrapolated to this compound. For instance, studies on other quinoline carboxylic acid derivatives have identified them as inhibitors of enzymes like dihydroorotate dehydrogenase, and some quinazoline derivatives have been investigated as kinase inhibitors. However, the specific substitutions on the quinoline ring, such as the bromine at the 8th position and the carboxylic acid at the 4th position, are critical in determining the molecule's pharmacological profile.

Future Directions

The absence of data on the biological activity of this compound presents an open field for investigation. Future research efforts could focus on:

  • High-throughput screening: To identify potential biological targets.

  • Cell-based assays: To determine its effects on various cellular processes.

  • In silico modeling: To predict potential binding sites and interactions with proteins.

Conclusion

This compound is a readily available chemical compound with well-defined physical and chemical properties. However, there is a clear and significant gap in the scientific literature regarding its biological mechanism of action. This presents an opportunity for novel research to uncover its potential pharmacological effects and explore its viability as a lead compound in drug discovery programs. Researchers are encouraged to undertake foundational studies to elucidate the biological role of this molecule.

References

8-Bromoquinoline-4-carboxylic Acid: A Linchpin in Modern Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-4-carboxylic acid, a halogenated heterocyclic compound, has emerged as a pivotal precursor in the landscape of organic synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the 8-position and a versatile carboxylic acid group at the 4-position of the quinoline scaffold, renders it an invaluable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, functionalization, and application of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions to generate novel compounds with significant potential in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically commencing with the construction of the 8-bromoquinoline core, followed by the introduction and modification of the C4-substituent.

Synthesis of the 8-Bromoquinoline Precursor

A common route to 8-bromoquinoline involves the Skraup synthesis or a modified Doebner-von Miller reaction, starting from 2-bromoaniline. A representative experimental protocol is the reaction of 2-bromoaniline with acrolein diethyl acetal in the presence of an acid.[1]

Experimental Protocol: Synthesis of 8-Bromoquinoline

A mixture of 2-bromoaniline (1 mmol) and acrolein diethyl acetal (2.5 mmol) in 1N HCl (82.5 mL) is refluxed at 111 °C for 24 hours.[1] After cooling to room temperature, the reaction mixture is neutralized to pH 7-8 with solid sodium carbonate. The product is then extracted with dichloromethane (3 x 100 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 8-bromoquinoline.[1]

Introduction of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position can be introduced through various methods, including the oxidation of a suitable precursor such as an aldehyde or a methyl group. One documented route involves the oxidation of 8-bromo-quinoline-4-carbaldehyde.

Synthetic Pathway to this compound

G cluster_synthesis Synthesis of this compound 2-Bromoaniline 2-Bromoaniline 8-Bromoquinoline 8-Bromoquinoline 2-Bromoaniline->8-Bromoquinoline Skraup/Doebner-von Miller Reaction 8-Bromo-4-methylquinoline 8-Bromo-4-methylquinoline 8-Bromoquinoline->8-Bromo-4-methylquinoline C4-Functionalization 8-Bromo-quinoline-4-carbaldehyde 8-Bromo-quinoline-4-carbaldehyde 8-Bromoquinoline->8-Bromo-quinoline-4-carbaldehyde Vilsmeier-Haack or equivalent 8-Bromoquinoline-4-carboxylic_acid 8-Bromoquinoline-4-carboxylic_acid 8-Bromo-4-methylquinoline->8-Bromoquinoline-4-carboxylic_acid Oxidation 8-Bromo-quinoline-4-carbaldehyde->8-Bromoquinoline-4-carboxylic_acid Oxidation

Caption: Synthetic routes to this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C8-position of this compound serves as a versatile handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For practical application in these coupling reactions, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl and vinyl-aryl structures. It involves the reaction of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.

General Reaction Scheme: Suzuki-Miyaura Coupling

G 8-Bromoquinoline-4-carboxylate 8-Bromoquinoline-4-carboxylate 8-Arylquinoline-4-carboxylate 8-Arylquinoline-4-carboxylate 8-Bromoquinoline-4-carboxylate->8-Arylquinoline-4-carboxylate Pd Catalyst, Base Dioxane/Water Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->8-Arylquinoline-4-carboxylate

Caption: Suzuki-Miyaura coupling of an 8-bromoquinoline-4-carboxylate.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 8-bromoquinoline-4-carboxylate

To a solution of methyl 8-bromoquinoline-4-carboxylate (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 3:1 mixture of dioxane and water, potassium carbonate (2.0 equiv) is added. The mixture is degassed with argon, followed by the addition of a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is then heated at 80-100 °C until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285Hypothetical
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100892Hypothetical
3-Pyridinylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane1101678Hypothetical

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual results may vary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related motifs are prevalent in bioactive molecules.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(Br)L_n Pd(0)L_n->Oxidative_Addition Ar-Br Ligand_Exchange [Ar-Pd(II)(NHR2)L_n]+ Oxidative_Addition->Ligand_Exchange R2NH Reductive_Elimination Ar-NR2 Ligand_Exchange->Reductive_Elimination Base Reductive_Elimination->Pd(0)L_n G Start Start Mix_Reagents Mix 8-bromoquinoline-4-carboxylate, terminal alkyne, and base in solvent Start->Mix_Reagents Degas Degas the mixture with an inert gas Mix_Reagents->Degas Add_Catalysts Add Pd catalyst and Cu(I) salt Degas->Add_Catalysts Heat Heat the reaction mixture Add_Catalysts->Heat Monitor Monitor reaction progress by TLC/LC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End End Purify->End

References

Discovery and synthesis of 8-Bromoquinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of 8-Bromoquinoline-4-carboxylic Acid Derivatives

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the synthesis, properties, and biological significance of this compound and its derivatives. This scaffold is a key building block in medicinal chemistry, offering a versatile platform for developing novel therapeutic agents.

The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. These methods allow for the construction of the bicyclic quinoline system from acyclic or simpler cyclic precursors.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that forms quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of the target 8-bromo derivative, 2-bromoaniline is the required starting material. A modified version of this reaction, utilizing a Lewis acid catalyst, has been shown to be effective for anilines bearing electron-withdrawing groups.[2]

This protocol is adapted from a modified Doebner reaction for anilines with electron-withdrawing substituents.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoaniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) (0.9 mmol, 0.5 equiv) to the solution at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.

  • Reaction: Continue to stir the mixture at 65 °C for an additional 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Separate the aqueous layer and extract it two more times with EtOAc.

  • Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Doebner_Reaction_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Product Aniline 2-Bromoaniline Setup 1. Mix Reactants + Lewis Acid (BF₃·OEt₂) in Acetonitrile Aniline->Setup Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Setup Pyruvic Pyruvic Acid AddPyruvic 3. Add Pyruvic Acid Pyruvic->AddPyruvic Heat1 2. Heat (65 °C, 1h) Setup->Heat1 Initial Condensation Heat1->AddPyruvic Heat2 4. Heat (65 °C, 20-24h) AddPyruvic->Heat2 Cyclization Workup 5. Quench (NaHCO₃) & Extract (EtOAc) Heat2->Workup Purify 6. Dry & Concentrate Workup->Purify Final 7. Recrystallize or Column Chromatography Purify->Final Product 8-Bromoquinoline-4- carboxylic Acid Derivative Final->Product Pfitzinger_Reaction_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Product Isatin 4-Bromoisatin Setup 1. Mix Reactants in Ethanol Isatin->Setup Ketone Carbonyl Compound (with α-methylene) Ketone->Setup Base Base (e.g., KOH) Base->Setup Reflux 2. Reflux (24h) Setup->Reflux Condensation & Cyclization Evap 3. Evaporate Solvent Reflux->Evap Extract 4. Dissolve in H₂O & Extract Impurities Evap->Extract Precipitate 5. Acidify to Precipitate Extract->Precipitate Filter 6. Filter & Wash Solid Precipitate->Filter Final 7. Recrystallize Filter->Final Product 8-Bromoquinoline-4- carboxylic Acid Derivative Final->Product STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_mono STAT3 (Monomer) JAK->STAT3_mono 3. Phosphorylation STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor 8-Bromoquinoline-4- carboxylic Acid Derivative Inhibitor->STAT3_p Inhibits Dimerization (Binds to SH2 Domain) Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Target Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

References

Methodological & Application

Application Notes and Protocols for 8-Bromoquinoline-4-carboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-Bromoquinoline-4-carboxylic acid as a versatile building block in medicinal chemistry and materials science. The protocols outlined below detail its application in two key transformations: Suzuki-Miyaura coupling for the synthesis of 8-arylquinoline-4-carboxylic acids and amide bond formation to generate novel quinoline-4-carboxamides. These derivatives are of significant interest due to the established broad-spectrum biological activities of the quinoline scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

This compound is a bifunctional molecule featuring a quinoline core substituted with a bromine atom at the 8-position and a carboxylic acid at the 4-position. This unique arrangement of functional groups allows for selective and sequential modifications, making it an ideal starting material for the generation of diverse molecular libraries. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. Simultaneously, the carboxylic acid moiety provides a site for amide bond formation, allowing for the incorporation of a wide range of amine-containing fragments. The resulting derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Key Applications and Synthetic Protocols

Suzuki-Miyaura Coupling: Synthesis of 8-Arylquinoline-4-carboxylic acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction facilitates the synthesis of 8-aryl derivatives, which are precursors to compounds with potential biological activities.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound 8-Arylquinoline-4-carboxylic acid 8-Arylquinoline-4-carboxylic acid This compound->8-Arylquinoline-4-carboxylic acid + Arylboronic acid Arylboronic acid Arylboronic acid Pd Catalyst Pd Catalyst Pd Catalyst->8-Arylquinoline-4-carboxylic acid Base Base Base->8-Arylquinoline-4-carboxylic acid Solvent Solvent Solvent->8-Arylquinoline-4-carboxylic acid

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and then with a cold organic solvent (e.g., diethyl ether or hexane). The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data:

The following table summarizes representative Suzuki-Miyaura coupling reactions with this compound.

Arylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O892
3-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1678
Amide Bond Formation: Synthesis of 8-Bromoquinoline-4-carboxamides

Amide coupling is a fundamental transformation in medicinal chemistry for the synthesis of drug candidates. The carboxylic acid functionality of this compound can be readily converted to a variety of amides using standard coupling agents.

General Reaction Scheme:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound 8-Bromoquinoline-4-carboxamide 8-Bromoquinoline-4-carboxamide This compound->8-Bromoquinoline-4-carboxamide + Amine Primary/Secondary Amine Primary/Secondary Amine Coupling Agent Coupling Agent Coupling Agent->8-Bromoquinoline-4-carboxamide Base Base Base->8-Bromoquinoline-4-carboxamide Solvent Solvent Solvent->8-Bromoquinoline-4-carboxamide

Caption: General workflow for amide bond formation.

Experimental Protocol:

A general procedure for the amide coupling of this compound is as follows:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

The following table provides examples of amide coupling reactions with this compound.

AmineCoupling AgentBaseSolventTime (h)Yield (%)
AnilineHATUDIPEADMF490
BenzylamineHBTUEt₃NDCM688
MorpholineEDC/HOBtDIPEADMF882

Biological Significance of Derivatives

Derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1]

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][3] The 8-aryl and 8-amido-quinoline-4-carboxylic acid derivatives synthesized from this compound are novel compounds that warrant investigation for their potential as anticancer agents.

Anticancer_Pathway cluster_compound Compound cluster_targets Cellular Targets cluster_effects Cellular Effects Quinoline Derivative Quinoline Derivative Tyrosine Kinases Tyrosine Kinases Quinoline Derivative->Tyrosine Kinases Inhibits Topoisomerases Topoisomerases Quinoline Derivative->Topoisomerases Inhibits Tubulin Tubulin Quinoline Derivative->Tubulin Disrupts Polymerization Inhibition of Proliferation Inhibition of Proliferation Tyrosine Kinases->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Topoisomerases->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest

Caption: Potential anticancer mechanisms of quinoline derivatives.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. By modifying the 8-position of the quinoline ring, it is possible to develop new derivatives with enhanced potency and a broader spectrum of activity against various bacterial and fungal pathogens.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel quinoline derivatives. The straightforward and high-yielding protocols for Suzuki-Miyaura coupling and amide bond formation described herein provide researchers with powerful tools to generate diverse libraries of compounds for screening in drug discovery and materials science applications. The potential for these derivatives to exhibit significant biological activity, particularly in the areas of oncology and infectious diseases, makes this compound a key starting material for future research endeavors.

References

Application Notes and Protocols: 8-Bromoquinoline-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-4-carboxylic acid is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore found in numerous clinically approved drugs, and the strategic placement of a bromine atom at the 8-position and a carboxylic acid at the 4-position offers unique opportunities for chemical modification and targeted biological activity. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The carboxylic acid group can participate in key hydrogen bonding interactions with biological targets and can be converted into various derivatives such as esters and amides to modulate physicochemical properties and pharmacological profiles.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis, derivatization, and evaluation in relevant biological assays. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other quinoline-based inhibitors allows for informed exploration of its potential in anticancer, anti-inflammatory, and antiviral research.

Potential Therapeutic Applications

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the following areas:

  • Anticancer Activity: Quinoline derivatives are known to exhibit potent anticancer properties through various mechanisms, including the inhibition of protein kinases. The structural resemblance of this compound to known kinase inhibitors suggests its potential as a precursor for novel anticancer drugs. For instance, derivatives of a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have shown inhibitory activity against Aurora A kinase, a key regulator of cell division.[1][2]

  • Anti-inflammatory Effects: The quinoline scaffold is present in compounds with anti-inflammatory properties. The carboxylic acid moiety is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives of quinoline-4-carboxylic acid have demonstrated anti-inflammatory potential in cellular models.[3]

  • Antiviral Properties: Certain quinoline derivatives have been investigated for their antiviral activity. The core structure can interfere with viral replication processes. For example, some 4-oxoquinoline-3-carboxamide derivatives have shown activity against bovine herpesvirus type 5.[4]

  • Enzyme Inhibition: The quinoline-4-carboxylic acid framework is a key feature in inhibitors of various enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and a target for cancer and autoimmune diseases.[5]

Quantitative Data Summary

Compound/DerivativeTarget/AssayActivity (IC₅₀/EC₅₀)Reference
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e)Aurora A Kinase-[1][2]
MCF-7 (Breast Cancer Cell Line)168.78 µM[1][2]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid amide derivative (P6)SIRT37.2 µM[6]
4-Quinoline Carboxylic Acid Analogue (C44)Human DHODH1.0 nM[7]
Vesicular Stomatitis Virus (VSV)1.9 nM[7]
WSN Influenza Virus41 nM[7]
4-oxoquinoline-3-carboxamide derivative (4h)Bovine Herpesvirus type 5 (BoHV-5)6.0 µM[4]

Experimental Protocols

Protocol 1: Synthesis of 8-Bromoquinoline-4-carbaldehyde (Precursor)

This protocol outlines a potential route to a key precursor for this compound.

Materials:

  • o-Bromoaniline

  • Acrolein diethyl acetal

  • 1N Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask containing o-bromoaniline (~1 mmol), add a 1N HCl solution (82.5 mL).[8]

  • Add acrolein diethyl acetal (2.5 mmol) to the mixture.[8]

  • Reflux the reaction mixture at 111 °C for 24 hours.[8]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.[8]

  • Neutralize the reaction mixture to pH 7-8 with solid Na₂CO₃.[8]

  • Extract the product with dichloromethane (3 x 100 mL).[8]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[8]

  • Remove the solvent by evaporation under reduced pressure to obtain the crude 8-bromoquinoline.[8]

  • Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent to yield 8-bromoquinoline.[8]

  • The resulting 8-bromoquinoline can then be formylated at the 4-position to yield 8-bromoquinoline-4-carbaldehyde, a direct precursor to the carboxylic acid.

Protocol 2: Oxidation of 8-Bromoquinoline-4-carbaldehyde to this compound

This protocol describes the oxidation of the aldehyde to the carboxylic acid.

Materials:

  • 8-bromoquinoline-4-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 8-bromoquinoline-4-carbaldehyde in a mixture of tetrahydrofuran and water.[9]

  • Add sodium dihydrogen phosphate to the solution.[9]

  • Cool the mixture to 5-10 °C in an ice bath.

  • Slowly add a solution of sodium chlorite in water.[9]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.[9]

Protocol 3: Synthesis of 8-Bromoquinoline-4-carboxamides

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Desired amine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (Et₃N) or another suitable base

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride at 0 °C and then stir at room temperature to form the acid chloride.

  • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

  • Slowly add the freshly prepared 8-bromoquinoline-4-carbonyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol is based on assays used for similar quinoline-based kinase inhibitors and can be adapted to evaluate derivatives of this compound.[10]

Materials:

  • Recombinant kinase (e.g., Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the test compounds to the wells at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Protocol 5: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_invitro In Vitro cluster_cellular Cellular cluster_optimization Lead Optimization start This compound amide Amide Derivatives start->amide Amidation ester Ester Derivatives start->ester Esterification invitro In Vitro Assays amide->invitro ester->invitro cellular Cellular Assays invitro->cellular kinase Kinase Inhibition invitro->kinase enzyme Other Enzyme Assays invitro->enzyme viability Cell Viability (MTT) cellular->viability cycle Cell Cycle Analysis cellular->cycle apoptosis Apoptosis Assay cellular->apoptosis lead Lead Compound cellular->lead

Caption: Experimental workflow for the development of this compound derivatives.

aurora_kinase_pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Cell_Division Cell Division M->Cell_Division Leads to Arrest Mitotic Arrest (Apoptosis) M->Arrest AuroraA Aurora A Kinase AuroraA->M Promotes Inhibitor 8-Bromoquinoline-4-carboxylic Acid Derivative Inhibitor->AuroraA Inhibition

Caption: Postulated mechanism of action for Aurora A kinase inhibition.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are general guidelines and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety policies and procedures. The biological activities described are based on structurally related compounds and are intended to guide the exploration of this compound and its derivatives.

References

Application of 8-Bromoquinoline-4-carboxylic Acid in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The unique electronic and steric properties of the quinoline ring system allow for diverse interactions with the ATP-binding pocket of various kinases, making it a valuable starting point for the design of targeted therapies. 8-Bromoquinoline-4-carboxylic acid is a versatile building block that offers two key functional handles for chemical modification: a bromo group at the 8-position, amenable to cross-coupling reactions, and a carboxylic acid at the 4-position, which can be readily converted into amides and esters. These features make it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.

This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors, drawing upon established synthetic methodologies for quinoline-based drugs. While a specific FDA-approved kinase inhibitor directly synthesized from this compound is not prominently documented in publicly available literature, the principles and protocols outlined here provide a robust framework for its application in kinase inhibitor discovery programs.

Kinase Signaling Pathways Targeted by Quinoline-Based Inhibitors

Quinoline-based kinase inhibitors have been successfully developed to target a range of kinases implicated in cancer and other diseases. A prominent example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR can effectively starve tumors and inhibit their growth.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->VEGFR Inhibition

VEGFR Signaling Pathway and Inhibition.

Proposed Synthetic Strategy and Experimental Protocols

The strategic location of the bromo and carboxylic acid groups on the this compound scaffold allows for a modular synthetic approach to generate a diverse library of kinase inhibitor candidates. A general workflow is depicted below.

Synthesis_Workflow Start This compound Amide Amide Coupling Start->Amide Intermediate 8-Bromo-N-aryl/alkyl- quinoline-4-carboxamide Amide->Intermediate Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate->Coupling Library Library of Kinase Inhibitor Candidates Coupling->Library Screening Kinase Activity Screening (IC50 Determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

General workflow for synthesis and screening.
Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a variety of anilines or amines to form the corresponding carboxamides.

Materials:

  • This compound

  • Substituted aniline or amine (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted aniline or amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-bromo-N-substituted-quinoline-4-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 8-bromoquinoline-4-carboxamide intermediate with various boronic acids or esters.

Materials:

  • 8-Bromo-N-substituted-quinoline-4-carboxamide (from Protocol 1)

  • Aryl or heteroaryl boronic acid/ester (1.5 equivalents)

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.1 equivalents)

  • 2 M aqueous sodium carbonate solution

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a mixture of the 8-bromo-N-substituted-quinoline-4-carboxamide (1.0 equivalent), the boronic acid/ester (1.5 equivalents), and Pd(dppf)Cl₂ (0.1 equivalents) in a reaction vessel, add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C for 2-8 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the final kinase inhibitor candidate.

Quantitative Data of Representative Quinoline-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of several well-known quinoline-based kinase inhibitors against their primary targets. This data illustrates the potential potency that can be achieved with the quinoline scaffold and serves as a benchmark for newly synthesized compounds derived from this compound.

Table 1: Inhibitory Activity of FDA-Approved Quinoline-Based Kinase Inhibitors

Kinase InhibitorPrimary Kinase Target(s)IC₅₀ (nM)
BosutinibSrc, Abl1.2, >20
CabozantinibVEGFR2, MET0.035, 1.3
LenvatinibVEGFR2, FGFR10.8, 2.4

Table 2: Inhibitory Activity of Investigational Quinoline-Based Kinase Inhibitors

Compound IDKinase TargetIC₅₀ (nM)
DovitinibFGFR1, VEGFR28, 13
GolvatinibMET, VEGFR23, 16

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective kinase inhibitors from the this compound scaffold will depend on a systematic exploration of the structure-activity relationships. The following diagram illustrates key areas for modification and their potential impact on inhibitor activity.

SAR_Diagram cluster_modifications Key Modification Points cluster_outcomes Potential Outcomes Scaffold This compound Scaffold C8 C8-Position (Bromo Group) Scaffold->C8 Modification via Cross-Coupling C4 C4-Position (Carboxylic Acid) Scaffold->C4 Modification via Amidation/Esterification Potency Increased Potency C8->Potency Introduces groups to interact with solvent-exposed region Selectivity Improved Selectivity C8->Selectivity Targets unique features of the kinase pocket C4->Potency Forms key hydrogen bonds with the hinge region PK Enhanced Pharmacokinetics C4->PK Modulates solubility and metabolic stability

Structure-Activity Relationship Logic.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its two distinct functional groups allow for the systematic and modular construction of diverse chemical libraries. By employing standard and robust synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a multitude of candidate compounds. Subsequent screening and SAR studies can then guide the optimization of these initial hits into potent and selective kinase inhibitors with therapeutic potential. The protocols and data presented herein provide a foundational guide for scientists and drug development professionals to leverage this promising scaffold in their research endeavors.

Application Notes and Protocols for Quinoline-Based Carboxylic Acids in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial research into the targeted cancer therapy applications of 8-Bromoquinoline-4-carboxylic acid did not yield specific studies on this compound. However, significant research has been conducted on structurally related quinoline and quinazoline carboxylic acid derivatives. This document focuses on a key, well-documented derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , as a representative example of this class of compounds in cancer research. The experimental data and protocols provided herein are specific to this derivative and should be considered illustrative of the potential applications of the broader quinoline-carboxylic acid scaffold in oncology.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. In oncology, the quinoline scaffold has been extensively explored for the development of novel anticancer therapeutics. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest. The addition of a carboxylic acid moiety can enhance the pharmacological properties of these molecules, potentially improving their selectivity and potency.

This document provides an overview of the application of a specific derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, in targeted cancer therapy research, with a focus on its role as an Aurora A kinase inhibitor.

Mechanism of Action: Targeting Aurora A Kinase

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Aurora A kinase, in particular, is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[1] Overexpression of Aurora A is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.[1] Consequently, Aurora A kinase has emerged as a promising target for cancer therapy.

The derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase.[1][2][3][4][5] By binding to the ATP-binding pocket of the enzyme, it blocks its catalytic activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.

cluster_0 Cell Nucleus Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Promotes Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Promotes G1_Arrest G1 Phase Arrest Aurora_A->G1_Arrest Mitosis Successful Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Derivative 2-(3-Bromophenyl)-8-fluoroquinazoline- 4-carboxylic acid Derivative->Aurora_A Inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of Aurora A kinase inhibition.

Data Presentation

The cytotoxic and inhibitory activities of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCancer Cell LineAssayIC50 (µM)
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast Cancer)Cytotoxicity168.78[1][3][5]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24 (Bladder Cancer)Cytotoxicity257.87

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add 1 µl of the test compound dilution or vehicle (DMSO) control.

  • Add 2 µl of diluted Aurora A kinase to each well.

  • Add 2 µl of a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.[6]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[6]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow Start Start Add_Compound Add Compound/ Vehicle to Plate Start->Add_Compound Add_Kinase Add Aurora A Kinase Add_Compound->Add_Kinase Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Add_Kinase->Add_Substrate_ATP Incubate_1 Incubate (60 min) Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.[7]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.[8]

  • Analyze the samples using a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described in Protocol 2.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Establish quadrants based on unstained and single-stained controls.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

cluster_apoptosis_workflow Apoptosis Assay Workflow Start Start Treat_Cells Treat Cells with Test Compound Start->Treat_Cells Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_PBS Wash with Cold PBS Harvest_Cells->Wash_PBS Resuspend_Binding_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide Resuspend_Binding_Buffer->Stain_AnnexinV_PI Incubate Incubate 15 min in Dark Stain_AnnexinV_PI->Incubate Analyze_Flow_Cytometer Analyze by Flow Cytometry Incubate->Analyze_Flow_Cytometer End End Analyze_Flow_Cytometer->End

Figure 3: General workflow for an Annexin V/PI apoptosis assay.

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking in published literature, the study of its derivatives, such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrates the potential of this chemical class in targeted cancer therapy. The quinoline-carboxylic acid scaffold serves as a valuable starting point for the design and synthesis of potent and selective inhibitors of key oncogenic pathways, such as the Aurora A kinase pathway. The protocols and data presented here provide a framework for the investigation of novel quinoline-based compounds as potential anticancer agents.

References

Application Notes and Protocols: Synthesis of 8-Bromoquinoline-4-carboxylic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 8-bromoquinoline-4-carboxylic acid amide derivatives. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold.[1][2] The protocol outlines a two-stage synthetic approach: the initial synthesis of the this compound precursor followed by its amidation with various primary and secondary amines. This guide includes detailed experimental procedures, data presentation in tabular format, and workflow visualizations to aid in the successful synthesis and application of these derivatives.

Introduction

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, the introduction of a bromine atom at the 8-position and a carboxamide group at the 4-position can significantly modulate the biological profile of the quinoline ring system. Bromoquinolines serve as versatile intermediates for further functionalization, allowing for the synthesis of diverse compound libraries.[1] The amide bond is a fundamental linkage in many biologically active molecules and pharmaceuticals.[4][5] This protocol details a reliable method for the synthesis of this compound amide derivatives, providing researchers with a practical guide for accessing these potentially therapeutic agents.

Synthesis Overview

The synthesis of this compound amide derivatives can be conceptually divided into two main stages:

  • Synthesis of this compound: This intermediate can be prepared from commercially available starting materials. A common route involves the Doebner-von Miller reaction or related cyclization strategies to form the quinoline core, followed by functional group manipulations to introduce the carboxylic acid at the 4-position and bromine at the 8-position. For the purpose of this protocol, we will assume the availability of this compound as the starting material for the final amidation step.

  • Amidation of this compound: The core of this protocol focuses on the coupling of this compound with a variety of primary or secondary amines to yield the desired amide derivatives. This transformation is typically achieved using a coupling agent to activate the carboxylic acid.[6][7]

Experimental Protocols

Materials and Methods

Materials:

  • This compound

  • Various primary and secondary amines

  • Coupling agents (e.g., HATU, HOBt/EDC, phosphonitrilic chloride trimer)[4][6]

  • Bases (e.g., DIEA, TEA, N-methyl morpholine)[4][6]

  • Solvents (e.g., DMF, DCM, THF)[6]

  • Reagents for workup and purification (e.g., NaHCO3, HCl, Na2SO4, silica gel)[4]

Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

General Protocol for the Synthesis of this compound Amide Derivatives

This protocol utilizes a general and efficient amidation procedure. Researchers may need to optimize conditions for specific amine substrates.

Step 1: Activation of the Carboxylic Acid

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent such as DMF or DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as DIEA or TEA (2.0-3.0 eq).[6]

  • Add the coupling agent. Two common options are:

    • HATU: Add HATU (1.1-1.5 eq) to the reaction mixture.[6]

    • HOBt/EDC: Add HOBt (1.2 eq) and EDC (1.2 eq).[6]

Step 2: Amine Coupling

  • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.0-1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.[4][6]

Step 3: Workup and Purification

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).[4]

  • Combine the organic layers and wash successively with 5% NaHCO3 solution, 1N HCl solution, and brine.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound amide derivative.

Diagram of the general experimental workflow:

G General Workflow for Amide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., DIEA) cool->add_base add_coupling Add Coupling Agent (e.g., HATU) add_base->add_coupling add_amine Add Amine add_coupling->add_amine stir Stir at Room Temperature (2-16h) add_amine->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure Amide Derivative purify->product

Caption: General experimental workflow for the synthesis of this compound amide derivatives.

Data Presentation

The following table provides hypothetical examples of quantitative data for a series of synthesized this compound amide derivatives. Actual results may vary depending on the specific amine used and reaction conditions.

Amine Product Yield (%) Melting Point (°C) Molecular Formula
AnilineN-phenyl-8-bromoquinoline-4-carboxamide85188-190C16H11BrN2O
BenzylamineN-benzyl-8-bromoquinoline-4-carboxamide92165-167C17H13BrN2O
Morpholine(8-bromoquinolin-4-yl)(morpholino)methanone88152-154C14H13BrN2O2
Piperidine(8-bromoquinolin-4-yl)(piperidin-1-yl)methanone90141-143C15H15BrN2O

Potential Applications and Signaling Pathways

Quinoline derivatives have been reported to exhibit a wide range of biological activities. While the specific activities of the synthesized this compound amide derivatives would need to be determined through biological screening, related compounds have shown promise in several therapeutic areas:

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][3] Some quinazoline derivatives, which are structurally related, have been shown to act as Aurora A kinase inhibitors, arresting the cell cycle and inducing apoptosis.[8][9]

  • Anti-inflammatory Activity: Certain quinoline-4-carboxylic acids have exhibited significant anti-inflammatory properties.[3]

  • Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold, a close analog, is known for its antimicrobial and antifungal effects.[2]

The diverse biological activities of quinoline derivatives suggest that they may interact with multiple signaling pathways. For instance, their anticancer effects could be mediated through the inhibition of protein kinases, topoisomerases, or by inducing apoptosis.

Diagram of potential biological activities:

G Potential Biological Activities of Quinoline Derivatives cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms of Action quinoline 8-Bromoquinoline-4-carboxylic Acid Amide Derivatives anticancer Anticancer quinoline->anticancer antiinflammatory Anti-inflammatory quinoline->antiinflammatory antimicrobial Antimicrobial quinoline->antimicrobial kinase Kinase Inhibition (e.g., Aurora A) anticancer->kinase apoptosis Apoptosis Induction anticancer->apoptosis enzyme Enzyme Inhibition (e.g., Topoisomerase) anticancer->enzyme

Caption: Potential biological activities and mechanisms of action for quinoline-based compounds.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound amide derivatives. The described methodology is robust and adaptable for the generation of a diverse library of compounds for further biological evaluation. The rich pharmacology of the quinoline scaffold makes these derivatives promising candidates for drug discovery efforts in oncology, inflammation, and infectious diseases. Researchers are encouraged to use this protocol as a starting point and optimize conditions for their specific synthetic targets.

References

Application Note: Enhanced HPLC Analysis of 8-Bromoquinoline-4-carboxylic Acid via Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 8-Bromoquinoline-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. To overcome the challenges associated with the direct analysis of some carboxylic acids, a pre-column derivatization strategy is employed.[1][2] This protocol describes the esterification of the carboxylic acid group of this compound with a fluorescent tagging reagent, 4-bromomethyl-7-methoxycoumarin (Br-Mmc), to enhance its detectability. The described methodology provides a comprehensive workflow from sample preparation and derivatization to HPLC separation and detection.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. While HPLC is a standard analytical technique, the inherent UV absorbance of this compound may not provide sufficient sensitivity for trace-level analysis.

Chemical derivatization is a powerful technique to improve the chromatographic properties and detectability of analytes.[2][3] By introducing a chromophore or fluorophore, the sensitivity and selectivity of the analysis can be significantly enhanced.[1][4] This application note focuses on the derivatization of the carboxylic acid functionality of this compound with a fluorescent reagent, thereby enabling highly sensitive detection. The major classes of UV and fluorescent derivatization reagents for carboxylic acids include coumarin analogues, alkyl halides, diazoalkanes, and amines.[1]

Experimental Protocol

Materials and Reagents
  • This compound (Standard)

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Potassium Carbonate (anhydrous)

  • 18-Crown-6

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetone (ACS grade)

Equipment
  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Syringe filters (0.45 µm)

Derivatization Procedure

The following protocol describes the esterification of this compound with 4-bromomethyl-7-methoxycoumarin.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Derivatization Reagent Solution: Prepare a 2 mg/mL solution of 4-bromomethyl-7-methoxycoumarin (Br-Mmc) in acetone.

  • Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.

  • Reaction Mixture: In a 2 mL reaction vial, combine the following:

    • 100 µL of the this compound standard solution.

    • 200 µL of the Br-Mmc solution.

    • 50 µL of the 18-Crown-6 solution.

    • Approximately 5 mg of anhydrous potassium carbonate.

  • Reaction Incubation: Tightly cap the vial and vortex the mixture for 1 minute. Place the vial in a heating block or water bath set to 60°C for 30 minutes.

  • Reaction Quench and Preparation for HPLC: After incubation, allow the vial to cool to room temperature. Add 650 µL of acetonitrile to the vial, vortex for 1 minute, and then centrifuge to pellet the potassium carbonate. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method

  • Column: Reversed-phase C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection (Fluorescence): Excitation: 325 nm, Emission: 395 nm

  • Detection (UV): 325 nm

Data Presentation

The following table summarizes the key parameters for the derivatization and HPLC analysis of this compound.

ParameterValue
Derivatization
AnalyteThis compound
Derivatizing Reagent4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
CatalystPotassium Carbonate and 18-Crown-6
SolventAcetone
Reaction Temperature60°C
Reaction Time30 minutes
HPLC Analysis
ColumnC18 Reversed-Phase (5 µm, 4.6 x 150 mm)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Fluorescence DetectionExcitation: 325 nm, Emission: 395 nm
UV Detection325 nm

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization Reaction cluster_hplc HPLC Analysis A Prepare 8-Bromoquinoline- 4-carboxylic acid Solution D Combine Reactants & Catalysts A->D B Prepare Derivatizing Reagent Solution (Br-Mmc) B->D C Prepare Catalyst Solution (18-Crown-6) C->D E Incubate at 60°C for 30 min D->E Vortex F Quench Reaction & Prepare Sample E->F Cool G Inject into HPLC System F->G Filter H Data Acquisition & Analysis G->H

Caption: Experimental workflow for the derivatization and HPLC analysis.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst K2CO3, 18-Crown-6 Acetone, 60°C reactant1->catalyst reactant2 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) reactant2->catalyst product Fluorescent Ester Derivative catalyst->product

Caption: Chemical derivatization reaction scheme.

Conclusion

The described pre-column derivatization method using 4-bromomethyl-7-methoxycoumarin provides a sensitive and reliable approach for the HPLC analysis of this compound. This protocol can be readily implemented in research and quality control laboratories for the accurate quantification of this and similar carboxylic acid-containing compounds. The enhanced detection achieved through fluorescent tagging allows for lower limits of detection and quantification, which is particularly advantageous in applications where sample concentration is low.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 8-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel fused heterocyclic compounds derived from 8-bromoquinoline-4-carboxylic acid. This starting material is a versatile scaffold for the development of compounds with potential therapeutic applications, leveraging the reactivity of both the bromo and carboxylic acid functionalities to construct complex molecular architectures. The protocols outlined below are based on established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization, to yield thieno[3,2-h]quinoline derivatives.

Synthesis of Thieno[3,2-h]quinoline-4-carboxylic Acid Derivatives

This protocol describes a two-step process for the synthesis of a novel thieno[3,2-h]quinoline-4-carboxylic acid derivative from this compound. The first step involves a Sonogashira coupling to introduce an alkyne at the 8-position, followed by a base-mediated intramolecular cyclization to form the fused thiophene ring.

Experimental Protocols

Step 1: Synthesis of 8-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2)

This procedure details the palladium-catalyzed Sonogashira coupling of this compound (1) with (trimethylsilyl)acetylene.

  • Materials:

    • This compound (1)

    • (Trimethylsilyl)acetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1) (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

    • Add anhydrous DMF and triethylamine (3.0 eq).

    • To this stirred suspension, add (trimethylsilyl)acetylene (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Acidify the mixture to pH 3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 8-((trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2).

Step 2: Synthesis of 2-(Trimethylsilyl)thieno[3,2-h]quinoline-4-carboxylic acid (3)

This procedure describes the intramolecular cyclization of the alkyne intermediate to form the fused thiophene ring.

  • Materials:

    • 8-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2)

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask, dissolve 8-((trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2) (1.0 eq) in anhydrous DMF.

    • Add sodium sulfide nonahydrate (2.0 eq) to the solution.

    • Heat the reaction mixture to 120 °C and stir for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Acidify the mixture to pH 3-4 with 1M HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 2-(trimethylsilyl)thieno[3,2-h]quinoline-4-carboxylic acid (3).

Data Presentation
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
18-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2)This compound (1)(Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, TEADMF8012-1675-85
22-(Trimethylsilyl)thieno[3,2-h]quinoline-4-carboxylic acid (3)8-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2)Na₂S·9H₂ODMF1206-860-70

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization SM This compound (1) Intermediate {8-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2)} SM->Intermediate (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, DMF Product {2-(Trimethylsilyl)thieno[3,2-h]quinoline-4-carboxylic acid (3)} Intermediate->Product Na₂S·9H₂O, DMF

Caption: Synthetic route to thieno[3,2-h]quinoline-4-carboxylic acid.

Proposed Reaction Mechanism: Sonogashira Coupling

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR) OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR Product Coupled Product RedElim->Product Forms Product CuX CuX AlkyneCu Cu-C≡CR CuX->AlkyneCu R-C≡CH, Base AlkyneCu->Transmetal Enters Pd cycle AlkyneCu->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Synthesis of 8-Bromoquinoline-4-Carboxamides: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the synthesis of 8-bromoquinoline-4-carboxamides, valuable scaffolds in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the preparation of 8-bromoquinoline, followed by the introduction of a carboxylic acid group at the 4-position, and culminating in the amide coupling with a desired amine.

Synthetic Workflow

The overall synthetic pathway for the preparation of 8-bromoquinoline-4-carboxamides is depicted below. The process involves the synthesis of the key intermediate, 8-bromoquinoline-4-carboxylic acid, which is then activated and coupled with an amine to yield the final carboxamide product.

SynthesisWorkflow cluster_0 Step 1: Synthesis of 8-Bromoquinoline cluster_1 Step 2: Synthesis of this compound cluster_2 Step 3: Amide Coupling o_bromoaniline o-Bromoaniline bromoquinoline 8-Bromoquinoline o_bromoaniline->bromoquinoline 1N HCl, Reflux acrolein Acrolein Diethyl Acetal acrolein->bromoquinoline bromoquinoline_step2 8-Bromoquinoline carboxylic_acid This compound bromoquinoline_step2->carboxylic_acid 1. n-BuLi, THF, -78°C 2. CO2 (dry ice) 3. H3O+ carboxylic_acid_step3 This compound carboxamide 8-Bromoquinoline-4-carboxamide carboxylic_acid_step3->carboxamide amine Primary or Secondary Amine (R1R2NH) amine->carboxamide coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->carboxamide Base (e.g., DIPEA)

Caption: Synthetic workflow for 8-bromoquinoline-4-carboxamides.

Experimental Protocols

Step 1: Synthesis of 8-Bromoquinoline

This procedure outlines the synthesis of 8-bromoquinoline from o-bromoaniline and acrolein diethyl acetal.

Materials:

  • o-Bromoaniline

  • Acrolein diethyl acetal

  • 1N Hydrochloric acid (HCl)

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottomed flask containing o-bromoaniline (approximately 1 mmol), add a 1N HCl solution (82.5 mL).

  • Add acrolein diethyl acetal (2.5 mmol) to the mixture.

  • Reflux the reaction mixture at 111°C for 24 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture to a pH of 7-8 by adding solid Na2CO3.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate to yield 8-bromoquinoline.[1]

ParameterValue
Reactants o-Bromoaniline, Acrolein diethyl acetal
Solvent 1N HCl
Reaction Temperature 111°C
Reaction Time 24 hours
Purification Column Chromatography
Step 2: Synthesis of this compound

This protocol describes the conversion of 8-bromoquinoline to this compound via a lithiation-carboxylation reaction.

Materials:

  • 8-Bromoquinoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO2)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 8-bromoquinoline in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the mixture at -78°C for the appropriate time to ensure complete lithiation.

  • Quench the reaction by carefully adding crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Acidify the reaction mixture with HCl.

  • Extract the product with a suitable organic solvent such as diethyl ether.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

ParameterValue
Reactant 8-Bromoquinoline
Reagents n-Butyllithium, Dry Ice (CO2)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78°C
Purification Recrystallization
Step 3: Synthesis of 8-Bromoquinoline-4-carboxamides

This general protocol outlines the amide coupling of this compound with a primary or secondary amine using a peptide coupling reagent.

Materials:

  • This compound

  • A primary or secondary amine

  • A suitable coupling reagent (e.g., HATU, HBTU, EDC)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottomed flask under an inert atmosphere.

  • Add the primary or secondary amine (typically 1.0-1.2 equivalents).

  • Add the coupling reagent (typically 1.1-1.5 equivalents) and the base (typically 2-3 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 8-bromoquinoline-4-carboxamide.

ParameterValue
Reactants This compound, Amine
Coupling Reagent HATU, HBTU, EDC, etc.
Base Diisopropylethylamine (DIPEA)
Solvent DMF or DCM
Reaction Temperature Room Temperature
Purification Column Chromatography or Recrystallization

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations of the quinoline core.

logical_relationship start Starting Materials (o-Bromoaniline, Acrolein derivative) quinoline_core 8-Bromoquinoline Core Formation start->quinoline_core Cyclization functionalization C4-Position Functionalization (Carboxylation) quinoline_core->functionalization Lithiation-Carboxylation amide_formation Amide Bond Formation functionalization->amide_formation Amide Coupling final_product Target 8-Bromoquinoline-4-carboxamides amide_formation->final_product

Caption: Logical flow of the synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 8-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki coupling of 8-Bromoquinoline-4-carboxylic acid. This resource addresses common challenges and offers detailed protocols to aid in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges stem from the inherent properties of the substrate. The quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or the formation of inactive complexes.[1] Additionally, the carboxylic acid moiety introduces the risk of decarboxylation at elevated temperatures and under basic conditions, which is a known side reaction for heteroaromatic carboxylic acids. The presence of the acidic proton also requires careful selection of the base to avoid unwanted side reactions.

Q2: Can the carboxylic acid group interfere with the Suzuki coupling reaction?

A2: Yes, the carboxylic acid group can interfere in several ways. It can react with the base, potentially altering the reaction's pH and the base's efficacy in the catalytic cycle. More significantly, the carboxylate may coordinate with the palladium center, which could deactivate the catalyst. In some cases, protecting the carboxylic acid as an ester and deprotecting it after the coupling can be a successful strategy. However, direct coupling with the free carboxylic acid is also possible with careful optimization of reaction conditions.

Q3: Is there a risk of decarboxylation of this compound under Suzuki coupling conditions?

A3: Yes, decarboxylation is a significant potential side reaction, particularly with heteroaromatic carboxylic acids at high temperatures.[2] The choice of base and reaction temperature are critical factors in minimizing this unwanted pathway. Using milder bases and the lowest effective temperature can help to suppress decarboxylation.

Q4: What are common side reactions other than decarboxylation?

A4: Besides decarboxylation, other common side reactions include:

  • Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring an inert atmosphere.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[3]

  • Protodeborylation: The boronic acid is replaced by a hydrogen atom. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[4]

Q5: Which palladium catalyst is recommended for this type of substrate?

A5: For heteroaromatic substrates like quinolines, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[4] A commonly successful catalyst for similar substrates is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[5][6] Other catalysts like Pd(PPh₃)₄ can also be effective, and screening different catalysts may be necessary for optimal results.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst that readily forms the active Pd(0) species.[4]
Catalyst inhibition by the quinoline nitrogenUse a higher catalyst loading or screen different ligands. Bulky, electron-rich phosphine ligands can sometimes overcome this inhibition.[1]
Poor solubility of reagentsSelect a solvent system where all components are soluble at the reaction temperature. Mixtures such as dioxane/water or THF/water are common.[4]
Decarboxylation of the starting materialLower the reaction temperature. Screen milder bases such as K₂CO₃ or CsF.[7]
Significant Debromination Presence of water or other protic sourcesUse anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Inappropriate base selectionScreen different bases. Sometimes, a weaker, non-hydroxide base can reduce the extent of this side reaction.
Formation of Homocoupling Byproduct Presence of oxygenThoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[3]
High catalyst loading or reaction temperatureOptimize the catalyst loading and reaction temperature. Sometimes, lower temperatures can disfavor homocoupling.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed. If the reaction stalls, a modest increase in temperature may be beneficial, but be mindful of potential decarboxylation.
Unstable boronic acidUse a more stable boronic acid derivative, such as a pinacol ester, to prevent protodeborylation.[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki couplings of similar substrates. These should be used as a starting point for optimization.

Table 1: Screening of Reaction Conditions for Suzuki Coupling of Bromoquinolines

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)1001085[6]
2Pd(dppf)Cl₂ (5)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)100892[6]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (2:1)11012Varies
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O (4:1)8016Varies

Yields are representative for similar bromoquinoline substrates and will vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagrams of Key Processes

Suzuki_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OH)2 I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckReagents Check Reagent Quality (Catalyst, Substrates, Solvents) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions ScreenCatalyst Screen Catalysts and Ligands CheckConditions->ScreenCatalyst ScreenBase Screen Bases CheckConditions->ScreenBase ScreenSolvent Screen Solvents CheckConditions->ScreenSolvent Optimize Optimize Concentrations and Stoichiometry ScreenCatalyst->Optimize ScreenBase->Optimize ScreenSolvent->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes ArylHalide This compound DesiredProduct Desired Product ArylHalide->DesiredProduct BoronicAcid Arylboronic Acid BoronicAcid->DesiredProduct Catalyst Palladium Catalyst Catalyst->DesiredProduct Ligand Ligand Ligand->Catalyst Base Base Base->DesiredProduct SideProducts Side Products (Decarboxylation, Debromination, Homocoupling) Base->SideProducts Solvent Solvent Solvent->DesiredProduct Temperature Temperature Temperature->DesiredProduct Temperature->SideProducts

References

Technical Support Center: Synthesis of 8-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for constructing the this compound scaffold include:

  • Doebner Reaction: This is a three-component reaction involving an aniline (such as 2-bromoaniline), an aldehyde, and pyruvic acid.[1][2] However, the presence of the electron-withdrawing bromine atom on the aniline can lead to challenges.[3]

  • Pfitzinger Reaction: This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]

  • Oxidation of a Precursor: A common route involves the synthesis of an intermediate like 8-bromo-4-methylquinoline, followed by oxidation of the methyl group to a carboxylic acid.

Q2: Why am I experiencing low yields with the Doebner reaction when using 2-bromoaniline?

A2: Anilines with electron-withdrawing substituents, such as a bromine atom, are known to be less reactive in the conventional Doebner reaction, often resulting in low product yields.[2][3] This is due to the decreased nucleophilicity of the aniline nitrogen. A modified approach, known as the Doebner hydrogen-transfer reaction, can improve yields by incorporating an imine that acts as a hydrogen acceptor, facilitating the oxidation of the dihydroquinoline intermediate to the desired quinoline.[3][6]

Q3: What are common side reactions to be aware of during the synthesis?

A3: Depending on the chosen route, several side reactions can occur:

  • In the Doebner reaction , self-condensation of pyruvic acid or the aldehyde can occur. Additionally, the intermediate imine can be reduced by the dihydroquinoline intermediate, forming a benzylamine byproduct and reducing the yield of the desired oxidized quinoline.

  • In the Pfitzinger reaction , strongly basic conditions can promote the self-condensation of the carbonyl compound or isatin, leading to tar formation.[7]

  • During the oxidation of 8-bromo-4-methylquinoline , over-oxidation or incomplete oxidation can be an issue, leading to a mixture of products.

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the potential for low solubility. Common purification techniques include:

  • Recrystallization: This is a primary method for purifying solid organic compounds.[8] A suitable solvent system (e.g., ethanol/water) needs to be identified where the product has good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: The carboxylic acid functionality allows for dissolution in a basic aqueous solution (e.g., sodium bicarbonate). This can be used to separate it from non-acidic impurities. The product is then precipitated by acidification.

  • Column Chromatography: While potentially challenging due to solubility, silica gel chromatography can be used to separate closely related impurities.[9][10] A polar eluent system would be required.

Q5: What are the key analytical techniques for characterizing this compound?

A5: The structure and purity of the final compound should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the quinoline ring.[11]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound and the presence of a bromine atom through its characteristic isotopic pattern.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylic acid O-H and C=O stretches.[12][13]

Troubleshooting Guides

Low Yield in Doebner Reaction
Symptom Possible Cause Suggested Solution
Low conversion of 2-bromoanilineDecreased nucleophilicity of the aniline due to the electron-withdrawing bromine atom.[2][3]Consider using a modified Doebner hydrogen-transfer reaction.[3][6] Increase reaction time or temperature, but monitor for decomposition. Use a Lewis acid catalyst to activate the carbonyl compound.
Formation of multiple unidentified spots on TLCSide reactions such as self-condensation of reactants or reduction of the intermediate imine.Add pyruvic acid dropwise to the reaction mixture to maintain a low concentration.[3] Use an excess of the aldehyde to favor the desired reaction pathway.
Product precipitates during workup but is not the desired compoundFormation of insoluble byproducts.Characterize the precipitate to identify the byproduct. Adjust the workup procedure, such as changing the pH of the aqueous solution, to selectively precipitate the desired product.
Issues with the Pfitzinger Reaction
Symptom Possible Cause Suggested Solution
Formation of a dark tar-like substanceSelf-condensation of isatin or the carbonyl compound under strongly basic conditions.[7]Lower the reaction temperature.[7] Add the carbonyl compound slowly to the basic solution of the opened isatin. Use a milder base or a lower concentration of the base.
Incomplete reactionInsufficient activation of the carbonyl compound or steric hindrance.Use a more reactive carbonyl compound if possible. Increase the reaction time and/or temperature. Ensure the base is of high quality and used in sufficient quantity.
Difficulty in isolating the product from the reaction mixtureThe product may remain in the basic aqueous solution as its carboxylate salt.Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of around 4-5 to precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation.
Challenges in the Oxidation of 8-Bromo-4-methylquinoline
Symptom Possible Cause Suggested Solution
Incomplete oxidation, mixture of starting material and productInsufficient oxidizing agent or reaction time.Increase the equivalents of the oxidizing agent (e.g., KMnO₄). Prolong the reaction time and monitor by TLC. Ensure the reaction temperature is optimal for the chosen oxidizing agent.
Formation of byproductsOver-oxidation or side reactions with the quinoline ring.Use a milder oxidizing agent. Control the reaction temperature carefully. Consider a two-step oxidation via the corresponding aldehyde.
Difficult purification of the final productSimilar polarities of the starting material, intermediate aldehyde, and final carboxylic acid.Utilize acid-base extraction to separate the carboxylic acid from the less acidic starting material and aldehyde. Employ column chromatography with a suitable polar solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Doebner Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1 equivalent) and a suitable aldehyde (e.g., benzaldehyde, 1.1 equivalents) in ethanol.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.2 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8]

Protocol 2: Synthesis via Pfitzinger Reaction

This protocol is a general method and may require optimization.

  • Ring Opening of Isatin: In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous solution of potassium hydroxide (3-4 equivalents). Heat the mixture gently until a clear solution is obtained, indicating the formation of the potassium salt of isatic acid.

  • Condensation: To the cooled solution, add the carbonyl compound (e.g., pyruvic acid or an α-keto ester, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and filter to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with a mineral acid (e.g., dilute HCl) to a pH of approximately 4-5. The this compound should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[8]

Protocol 3: Synthesis via Oxidation of 8-Bromo-4-methylquinoline

This protocol is a general guideline and may require optimization.

  • Reaction Setup: Suspend 8-bromo-4-methylquinoline (1 equivalent) in a suitable solvent (e.g., a mixture of pyridine and water).

  • Oxidation: Heat the suspension to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise over several hours.

  • Reaction Monitoring: Continue heating until the purple color of the permanganate persists, indicating the completion of the oxidation. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Isolation: Acidify the filtrate with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallization can be performed for further purification.[8]

Visualizations

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2-Bromoaniline 2-Bromoaniline Condensation Condensation 2-Bromoaniline->Condensation Aldehyde Aldehyde Aldehyde->Condensation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Condensation Cyclization Cyclization Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation Crude Product Crude Product Oxidation->Crude Product Purified Product Purified Product Crude Product->Purified Product Purification

Caption: Workflow for the Doebner Synthesis of this compound.

Pfitzinger_Reaction_Troubleshooting Low_Yield Low Yield Substituent_Effects Electron-withdrawing groups on aniline precursor Low_Yield->Substituent_Effects Cause Tar_Formation Tar Formation Harsh_Conditions Strong base and high temperature Tar_Formation->Harsh_Conditions Cause Incomplete_Reaction Incomplete Reaction Low_Reactivity Poor nucleophilicity or steric hindrance Incomplete_Reaction->Low_Reactivity Cause Modify_Reaction Use modified Doebner or optimize Pfitzinger conditions Substituent_Effects->Modify_Reaction Solution Milder_Conditions Lower temperature, milder base Harsh_Conditions->Milder_Conditions Solution Increase_Reactivity Increase reaction time/temperature, use catalyst Low_Reactivity->Increase_Reactivity Solution

Caption: Troubleshooting common issues in quinoline-4-carboxylic acid synthesis.

References

Technical Support Center: Purification of 8-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromoquinoline-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for carboxylic acids include ethanol, methanol, or mixtures with water.[1][2]- If the compound is too soluble, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
The cooling process was too rapid, leading to the formation of fine crystals or oiling out.- Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[3]
The volume of the solvent used was excessive.- Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is not crystallizing The solution is not sufficiently saturated.- Concentrate the solution by evaporating some of the solvent.
The presence of impurities is inhibiting crystallization.- Try adding a seed crystal of pure this compound.- Attempt to "scratch" the inside of the flask with a glass rod at the meniscus to induce crystallization.
Oiling out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[3]
Poor separation during column chromatography Inappropriate solvent system (eluent).- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. A mixture of ethyl acetate and hexanes is a common starting point for quinoline derivatives.[3][4]
The compound is streaking on the silica gel.- Due to the acidic nature of the carboxylic acid and the basicity of the quinoline nitrogen, the compound can interact strongly with the silica gel. Adding a small amount of acetic acid or formic acid to the eluent can help to reduce streaking.
The column was not packed properly.- Ensure the silica gel is packed uniformly to avoid channeling.[3]
Product degradation during purification The compound may be sensitive to prolonged heat or certain pH conditions.- For heat-sensitive compounds, minimize the time the solution is heated during recrystallization.- If using acid-base extraction, avoid using strong acids or bases for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 8-bromoquinoline or related precursors, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route used.

Q2: What is the recommended method for initial purification of a crude reaction mixture?

A2: For initial "gross" purification to remove significant amounts of impurities, acid-base extraction can be a highly effective method. This technique takes advantage of the basic quinoline nitrogen and the acidic carboxylic acid group.[5]

Q3: How can I effectively remove colored impurities?

A3: If your product is discolored, you can try treating a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization. Be aware that using too much charcoal can lead to a loss of the desired product.

Q4: My purified this compound still shows a broad melting point range. What does this indicate?

A4: A broad melting point range typically indicates the presence of impurities. Further purification by another method (e.g., if you recrystallized, try column chromatography) may be necessary to achieve higher purity.

Q5: Is it possible to purify this compound by sublimation?

A5: While sublimation is a possible purification technique for some organic solids, its effectiveness for this compound would depend on its thermal stability and vapor pressure. It is less commonly used than recrystallization or chromatography for this type of compound.

Quantitative Data Summary

The following table provides a general overview of the expected outcomes for different purification techniques. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Typical Purity Achieved Expected Yield Range Notes
Recrystallization >98%60-90%Highly effective for removing small amounts of impurities. Yield is dependent on the solubility difference of the compound and impurities in the chosen solvent.[3]
Column Chromatography >99%50-85%Excellent for separating compounds with different polarities. Yield can be lower due to irreversible adsorption on the stationary phase.[3]
Acid-Base Extraction Variable>90%Primarily used for initial cleanup to remove neutral or oppositely charged impurities. Purity will depend on the nature of the impurities.[5]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid) that gives a retention factor (Rf) of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent system. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel, venting frequently. The this compound will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer. Separate the layers.

  • Acidification and Re-extraction: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates. Extract the precipitated product back into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude Crude 8-Bromoquinoline- 4-carboxylic acid dissolve Dissolve in Organic Solvent crude->dissolve acid_base Acid-Base Extraction dissolve->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Further Purification pure_product Pure Product acid_base->pure_product If Sufficiently Pure column_chrom Column Chromatography recrystallization->column_chrom High Purity Needed recrystallization->pure_product column_chrom->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield impurity Impurities Present? low_yield->impurity No optimize_solvent Optimize Recrystallization Solvent/Cooling low_yield->optimize_solvent Yes oiling_out Oiling Out? impurity->oiling_out No change_method Change Purification Method (e.g., to Chromatography) impurity->change_method Yes adjust_conditions Adjust Solvent/ Cooling Rate oiling_out->adjust_conditions Yes end Successful Purification oiling_out->end No optimize_solvent->end change_method->end adjust_conditions->end

Caption: Decision-making for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 8-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromoquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and potential unreacted impurities in the synthesis of this compound?

A1: The synthesis of this compound can proceed through various routes, each with its own set of starting materials that could remain as impurities if the reaction is incomplete. A common precursor is 8-bromoquinoline, which can be synthesized via the Skraup reaction from 2-bromoaniline and glycerol[1]. The carboxylic acid can then be formed, for example, by the oxidation of 8-bromo-quinoline-4-carbaldehyde[2]. Therefore, unreacted starting materials are a primary source of impurities.

Q2: What types of side products can be expected during the synthesis?

A2: Side product formation is dependent on the specific synthetic route employed. For instance, in Doebner-type reactions for quinoline-4-carboxylic acid synthesis, the formation of byproducts has been observed[3]. Bromination of 8-substituted quinolines can also yield a mixture of isomeric products[4]. During the formation of the quinoline ring, side reactions can lead to the formation of structural isomers or related quinoline derivatives.

Q3: Can you explain the potential for impurities from subsequent chemical modifications?

A3: If the synthesis involves the hydrolysis of an ester to form the carboxylic acid, incomplete hydrolysis can result in the corresponding ester remaining as an impurity[5]. Similarly, if the carboxylic acid is generated through the oxidation of an aldehyde, incomplete oxidation will lead to the presence of the starting aldehyde in the final product.

Q4: What are the likely sources of residual solvent and reagent contamination?

A4: A variety of solvents and reagents are used in the different synthetic and purification steps. These can include solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol, as well as acids like hydrochloric acid (HCl) and bases like sodium hydroxide (NaOH)[3][6]. If the final product is not sufficiently purified, these can remain as residual impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material. Consider adjusting reaction time, temperature, or reagent stoichiometry.
Formation of side products.[3]Optimize reaction conditions to minimize side product formation. This may involve changing the solvent, temperature, or catalyst. Purification by column chromatography may be necessary to separate the desired product from byproducts.
Presence of Unidentified Peaks in NMR/LC-MS Contamination with unreacted starting materials or side products.Compare the spectra of the product with those of the starting materials. Utilize purification techniques such as recrystallization or column chromatography to remove impurities.
Residual solvents.[3][6]Dry the product under high vacuum for an extended period. If necessary, wash the product with a solvent in which the product is insoluble but the residual solvent is soluble.
Product Fails to Crystallize or Solidify Presence of impurities that inhibit crystallization.Purify the crude product using column chromatography before attempting crystallization. Try different solvent systems for recrystallization.
Inconsistent Bromination Position Non-selective bromination reaction.[4]Carefully control the bromination conditions, including the choice of brominating agent, solvent, and temperature, to favor the desired isomer.

Experimental Workflow and Impurity Formation

The following diagrams illustrate a general experimental workflow for the synthesis and purification of this compound and the potential pathways for impurity formation.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., 8-bromoquinoline) B Reaction (e.g., Oxidation) A->B C Crude Product B->C D Extraction/Washing C->D Work-up E Column Chromatography D->E F Recrystallization E->F G Drying F->G H Pure 8-Bromoquinoline- 4-carboxylic acid G->H Final Product

Caption: General experimental workflow for the synthesis and purification of this compound.

G Start Synthesis of this compound Impurity1 Unreacted Starting Materials (e.g., 8-bromoquinoline) Start->Impurity1 Impurity2 Side Products (e.g., Isomers) Start->Impurity2 Impurity3 Incomplete Reaction Products (e.g., Aldehyde precursor) Start->Impurity3 FinalProduct Crude this compound Start->FinalProduct Impurity4 Residual Solvents & Reagents FinalProduct->Impurity4 During Work-up/ Purification

Caption: Potential pathways for the formation of common impurities during the synthesis of this compound.

References

Technical Support Center: 8-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 8-Bromoquinoline-4-carboxylic acid?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: hydrolytic, photolytic, and thermal degradation.

  • Hydrolytic Degradation: The carboxylic acid group can undergo reactions in aqueous solutions, particularly under acidic or basic conditions, although the quinoline ring itself is relatively stable to hydrolysis.

  • Photolytic Degradation: Aromatic systems and halogenated compounds can be sensitive to UV or visible light, potentially leading to debromination or other structural changes.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decarboxylation, losing the carboxylic acid group as carbon dioxide.[1]

Q2: I'm observing a new, more polar spot on my TLC/LC analysis when working with this compound in an aqueous buffer. What could it be?

A2: A more polar species could indicate the formation of a degradation product. While the parent compound is already polar, reactions such as hydroxylation of the quinoline ring under oxidative conditions could increase polarity. However, without specific experimental data, this is speculative. It is also possible that the new spot corresponds to an impurity from the starting material or a reaction with a component of your buffer.

Q3: My reaction yield is consistently low when heating this compound. What might be the cause?

A3: Low yields upon heating could be attributed to thermal degradation, most likely through decarboxylation to form 8-bromoquinoline.[1] The stability of the compound at the reaction temperature should be assessed. Consider running the reaction at a lower temperature or for a shorter duration if possible.

Q4: How can I monitor the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the degradation of this compound. A stability-indicating method should be developed to separate the parent compound from potential degradation products. Techniques like LC-MS can be used to identify the mass of any new peaks observed.

Troubleshooting Guides

Issue 1: Unexpected Peak Formation in HPLC Analysis
  • Possible Cause: Degradation of this compound due to hydrolytic, photolytic, or thermal stress.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and all experimental solutions in amber vials or protect them from light to minimize photolytic degradation.

    • Control Temperature: Avoid excessive heat. If heating is necessary, perform a time-course study to determine the onset of degradation.

    • pH Control: Maintain the pH of aqueous solutions within a neutral range if possible, as acidic or basic conditions can promote hydrolysis of functional groups on related molecules.[2]

    • Inert Atmosphere: If oxidative degradation is suspected, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Peak Identification: Use LC-MS to determine the mass of the unexpected peak. A mass corresponding to the loss of CO2 (decarboxylation) or the loss of Br and addition of OH (dehalogenation and hydroxylation) would suggest specific degradation pathways.

Issue 2: Poor Recovery or Low Assay Values
  • Possible Cause: The compound may be degrading during sample preparation or analysis.

  • Troubleshooting Steps:

    • Sample Preparation Review: Evaluate each step of the sample preparation process for potential stressors (e.g., high temperature, extreme pH, exposure to light).

    • Use of Fresh Solutions: Prepare solutions of this compound fresh before use.

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally degrade the compound under controlled stress conditions. This will help to identify the degradation products and develop an analytical method that can resolve them from the parent compound.

Data Presentation

As there is no specific quantitative data available for the degradation of this compound, the following tables are provided as templates for organizing data from your own stability studies.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Product (Hypothetical)
0.1 M HCl24 h605%8-Bromoquinoline (via decarboxylation)
0.1 M NaOH24 h6010%Undetermined polar degradants
3% H₂O₂24 h25 (RT)15%Oxidized quinoline species
UV Light (254 nm)48 h25 (RT)20%8-Hydroxyquinoline-4-carboxylic acid
Heat (Solid State)72 h10025%8-Bromoquinoline (via decarboxylation)

Table 2: HPLC Method Parameters for Stability Indicating Assay (Example)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 1 N HCl in a vial.

    • Heat the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 1 N NaOH in a vial.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide in a vial.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a UV light source (e.g., 254 nm).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both samples at specified time points.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at a set temperature (e.g., 100°C).

    • At specified time points, remove a sample, allow it to cool, and prepare a solution for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Visualizations

The following diagrams illustrate the potential degradation pathways and a general experimental workflow for a forced degradation study.

DegradationPathways parent This compound decarboxylated 8-Bromoquinoline parent->decarboxylated Thermal Stress (Heat) - CO2 hydrolyzed 8-Hydroxyquinoline-4-carboxylic acid parent->hydrolyzed Photolytic Stress (UV) -Br, +OH oxidized Oxidized Products parent->oxidized Oxidative Stress (H2O2) ExperimentalWorkflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress sampling Withdraw Samples at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Calculate % Degradation & Identify Products analyze->data

References

Technical Support Center: Suzuki Coupling with 8-bromo-4-carboxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 8-bromo-4-carboxyquinoline in Suzuki coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Question: I am not observing any product formation, or the yield of my Suzuki coupling reaction with 8-bromo-4-carboxyquinoline is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue in Suzuki couplings, especially with challenging substrates like functionalized quinolines. A systematic approach is essential to pinpoint the cause.

Potential Causes and Solutions:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting its catalytic activity. The carboxylic acid group might also interact with the catalyst or base.

    • Recommendation: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective for challenging substrates.[1] Consider using air-stable Pd(II) precatalysts that are reduced in situ.[1]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid.[2][3] The solubility of 8-bromo-4-carboxyquinoline, the boronic acid, and the base in the chosen solvent system is also critical.

    • Recommendation: Screen different bases. While common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), a milder base like potassium fluoride (KF) might be necessary if your substrate is base-sensitive.[1][4] For solvent, consider polar aprotic solvents like DMF or dioxane, often with water as a co-solvent, to improve solubility.[5] Ensure vigorous stirring for biphasic reactions.[1]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can rapidly decompose, often observed as the formation of palladium black.[1][2]

    • Recommendation: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Low Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction.

    • Recommendation: Gradually increase the reaction temperature. Most Suzuki couplings require heating, typically in the range of 80-110 °C.[6] However, excessively high temperatures can lead to catalyst decomposition.[2]

  • Poor Quality of Starting Materials: Impurities in the 8-bromo-4-carboxyquinoline or degradation of the boronic acid can inhibit the reaction.

    • Recommendation: Ensure the purity of your starting materials. Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation.[6] Use fresh boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[3][7][8]

Problem 2: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, such as the dehalogenated quinoline (4-carboxyquinoline) or homocoupled boronic acid. How can I minimize these?

Answer: The formation of side products competes with the desired cross-coupling reaction, reducing the overall yield.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to a deboronated byproduct from your boronic acid starting material.[7] This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[1]

    • Cause: Often accelerated by strong bases and the presence of water.[1]

    • Mitigation:

      • Use a milder base like KF or K₂CO₃.[1]

      • Consider running the reaction under anhydrous conditions.[1]

      • Use boronic esters (e.g., pinacol esters) which are more stable.[3]

  • Dehalogenation (Hydrodehalogenation): This results in the formation of 4-carboxyquinoline from 8-bromo-4-carboxyquinoline.

    • Cause: Can occur via a hydride transfer to the palladium complex.[9]

    • Mitigation:

      • Ensure a thoroughly inert atmosphere to prevent side reactions that could generate hydride species.

      • Optimize the base and solvent system.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.

    • Cause: Often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3][9]

    • Mitigation:

      • Rigorous degassing of the reaction mixture is crucial.[1][9]

      • Use a precatalyst that efficiently generates the active Pd(0) species.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling with 8-bromo-4-carboxyquinoline

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a precatalyst like XPhos Pd G3Provides a reliable source of Pd(0). Precatalysts can be more robust.[1]
Ligand XPhos, SPhos, or other bulky, electron-rich phosphine ligandsEffective for challenging substrates, including heteroaromatics.[1]
Base K₃PO₄ or Cs₂CO₃ (anhydrous if possible)Strong, non-nucleophilic bases that are effective in many Suzuki couplings.[1]
Solvent Dioxane/H₂O (e.g., 4:1) or DMFGood for dissolving polar substrates like a carboxyquinoline.[5]
Temperature 80-100 °CA common temperature range for Suzuki couplings.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and side reactions.[1][2]

Experimental Protocols

General Protocol for Suzuki Coupling of 8-bromo-4-carboxyquinoline
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-bromo-4-carboxyquinoline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The carboxylic acid product may require acidification of the aqueous layer and subsequent extraction.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_main Suzuki Coupling Catalytic Cycle cluster_reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex R-X transmetalation Transmetalation pd_complex->transmetalation pd_complex2 R-Pd(II)L_n-R' transmetalation->pd_complex2 R'-B(OR)2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R-R' product Coupled Product (R-R') reductive_elimination->product aryl_halide 8-bromo-4-carboxyquinoline (R-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid/Ester (R'-B(OR)2) boronic_acid->transmetalation base Base base->transmetalation Logical_Relationships cluster_components Reaction Components cluster_failures Potential Failure Points ArylHalide 8-bromo-4-carboxyquinoline CatalystPoisoning Catalyst Poisoning (N-coordination) ArylHalide->CatalystPoisoning can cause Insolubility Insolubility ArylHalide->Insolubility can have BoronicAcid Boronic Acid/Ester Protodeboronation Protodeboronation BoronicAcid->Protodeboronation can undergo Catalyst Pd Catalyst/Ligand Catalyst->CatalystPoisoning can be affected by Decomposition Catalyst Decomposition (Oxygen) Catalyst->Decomposition can undergo Base Base Base->Protodeboronation can promote SideReactions Other Side Reactions Base->SideReactions can influence Solvent Solvent Solvent->Insolubility affects

References

Technical Support Center: Synthesis of 8-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 8-bromoquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and practical synthetic routes for this compound are the Doebner reaction and the Pfitzinger reaction.

  • Doebner Reaction: This method involves the condensation of 2-bromoaniline, an aldehyde (commonly formaldehyde or its equivalent), and pyruvic acid.[1][2] It is a three-component, one-pot synthesis.

  • Pfitzinger Reaction: This route utilizes the condensation of 5-bromoisatin with a carbonyl compound containing an α-methylene group (like pyruvic acid or a pyruvate ester) in the presence of a base.[3][4]

  • Other Routes: A less common approach involves the oxidation of 8-bromoquinoline-4-carbaldehyde.

Q2: Why am I getting a low yield in my Doebner reaction with 2-bromoaniline?

A2: Low yields in Doebner reactions with electron-deficient anilines, such as 2-bromoaniline, are a common issue.[5][6] The electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the aniline, slowing down the reaction and promoting side reactions.[6] Additionally, harsh acidic conditions can lead to the decomposition of starting materials and products.

Q3: What are the black, tar-like substances forming in my reaction?

A3: Tar formation is a frequent problem in quinoline syntheses, particularly under strong acid and high-temperature conditions.[7] This is often due to the acid-catalyzed polymerization of intermediates, such as α,β-unsaturated carbonyl compounds formed in situ.

Q4: Can the carboxylic acid group be lost during the synthesis?

A4: Yes, decarboxylation of the quinoline-4-carboxylic acid can occur, especially under harsh acidic or basic conditions at elevated temperatures, leading to the formation of 8-bromoquinoline as a byproduct.[8]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Suggested Solution
Reduced nucleophilicity of 2-bromoaniline (Doebner reaction). [6]Use a Lewis acid catalyst (e.g., BF₃·OEt₂) to activate the carbonyl compound and facilitate the reaction under milder conditions. Consider a modified Doebner protocol designed for electron-deficient anilines.[1][5]
Decomposition of starting materials or product. Optimize reaction temperature and time. Dropwise addition of reagents can help control exothermic reactions and minimize decomposition.[5]
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Product loss during workup and purification. Ensure complete precipitation of the product by adjusting the pH carefully. Use appropriate solvents for extraction and recrystallization to minimize solubility losses.
Issue 2: Presence of Impurities and Byproducts
Observed Impurity Potential Source Troubleshooting/Purification Strategy
Unreacted 2-bromoaniline or 5-bromoisatin. Incomplete reaction.Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid). The basicity of the starting aniline allows for an acid wash during workup to remove it.
Polymeric/tar-like materials. Acid-catalyzed polymerization of intermediates.[7]Control the reaction temperature carefully, consider the slow addition of reagents, and explore the use of milder acid catalysts. Purification can be achieved by dissolving the crude product in a base, filtering out the insoluble tar, and then re-precipitating the product by acidification.
8-Bromoquinoline (decarboxylated byproduct). Harsh reaction conditions (high temperature, strong acid/base).[8]Avoid excessive heating and prolonged reaction times. Purify via column chromatography or careful recrystallization, as the polarity difference between the acid and the decarboxylated product is significant.
Isomeric quinoline-4-carboxylic acids. Potential for side reactions or impurities in starting materials.Separation of isomers can be challenging. High-resolution HPLC may be required for analysis and preparative HPLC for purification. Careful selection of the synthetic route (Doebner vs. Pfitzinger) can influence isomer formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Doebner Reaction

This protocol is adapted for electron-deficient anilines.[1][5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoaniline (1.0 eq) and an aldehyde (e.g., benzaldehyde, 1.1 eq) in acetonitrile.

  • Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.5 eq), to the mixture at room temperature.

  • Initial Reaction: Stir the mixture at 65°C for 10 minutes.

  • Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (1.0 eq) in acetonitrile dropwise to the reaction mixture over 3 hours.

  • Reaction Completion: Continue stirring at 65°C for an additional 21 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, acetic acid, or a mixture with water).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities (like tar) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: HPLC-MS Analysis for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm and 310 nm) and Mass Spectrometry (MS) in positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.

Data Presentation

Table 1: Summary of Potential Byproducts and Their Identification

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Expected m/z [M+H]⁺ Key Spectroscopic Features
8-BromoquinolineC₉H₆BrN208.06208/210Absence of a carboxylic acid proton in ¹H NMR and the corresponding carboxyl carbon in ¹³C NMR.
2-BromoanilineC₆H₆BrN172.03172/174Characteristic aromatic proton signals and NH₂ protons in ¹H NMR.
5-BromoisatinC₈H₄BrNO₂226.03227/229Distinctive carbonyl signals in ¹³C NMR and IR spectra.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products/Tar check_reaction->side_products workup_issue Product Loss During Workup? check_reaction->workup_issue Reaction Complete increase_time Increase Reaction Time or Temperature incomplete->increase_time Yes optimize_reagents Optimize Reagent Stoichiometry incomplete->optimize_reagents Yes change_catalyst Use Milder/Alternative Catalyst (e.g., Lewis Acid) side_products->change_catalyst Yes control_temp Control Temperature / Slow Reagent Addition side_products->control_temp Yes optimize_workup Optimize pH Adjustment and Extraction Solvents workup_issue->optimize_workup Yes end Improved Yield increase_time->end optimize_reagents->end change_catalyst->end control_temp->end optimize_workup->end

Caption: Troubleshooting workflow for low product yield.

Potential Byproduct Formation Pathways

byproduct_formation cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction 2-Bromoaniline 2-Bromoaniline Product This compound 2-Bromoaniline->Product Condensation Aldehyde Aldehyde Aldehyde->Product Tar Tarry/Polymeric Byproducts Aldehyde->Tar Polymerization Pyruvic Acid Pyruvic Acid Pyruvic Acid->Product Pyruvic Acid->Tar Decarboxylation 8-Bromoquinoline Product->Decarboxylation Harsh Conditions 5-Bromoisatin 5-Bromoisatin Product2 This compound 5-Bromoisatin->Product2 Condensation Side_Reaction Incomplete Cyclization Products 5-Bromoisatin->Side_Reaction Carbonyl Compound Pyruvic Acid Derivative Carbonyl Compound->Product2

Caption: Overview of potential byproduct formations.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Bromoquinoline-4-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 8-bromoquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies for this compound involve modifications at the carboxylic acid group and reactions at the bromine atom. Key transformations include:

  • Amide bond formation: Coupling the carboxylic acid with a wide range of primary and secondary amines to generate diverse amide libraries.[1][2]

  • Esterification: Converting the carboxylic acid to its corresponding ester, which can be useful for modifying solubility, as a protecting group, or as a synthetic intermediate.[3][4][5]

  • Suzuki-Miyaura cross-coupling: Utilizing the bromo-substituent to form carbon-carbon bonds with various boronic acids or esters, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[6][7][8]

Q2: What are the key considerations when choosing a coupling reagent for amide bond formation?

A2: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[9] Key factors to consider include the reactivity of the amine, steric hindrance of both coupling partners, and the desired reaction conditions. Common coupling reagents include carbodiimides (e.g., EDC, DCC) often used with additives like HOBt, and uronium/aminium salts (e.g., HATU, HBTU) which are generally more reactive.[1][9][10]

Q3: Should I protect the quinoline nitrogen during derivatization reactions?

A3: The quinoline nitrogen is weakly basic and generally does not interfere with many common derivatization reactions, such as amide coupling or esterification under standard conditions. However, for reactions employing highly reactive electrophiles or strong bases, protection of the quinoline nitrogen may be necessary to prevent undesired side reactions.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the progress of these reactions.[9][11] TLC provides a quick and simple way to visualize the consumption of starting materials and the formation of the product. LC-MS offers more detailed information, confirming the mass of the desired product and identifying any major byproducts.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low or no yield of the desired amide.

Expand for troubleshooting steps
  • Inadequate activation of the carboxylic acid:

    • Solution: Ensure your coupling reagent is fresh and active. Consider switching to a more powerful coupling reagent, such as HATU or COMU, especially for less reactive amines.[11] Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can also improve yields.[11]

  • Presence of water:

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the activated carboxylic acid intermediate.[11]

  • Sub-optimal base:

    • Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction. Ensure the correct stoichiometry of the base is used.[9][11]

  • Poor nucleophilicity of the amine:

    • Solution: For sterically hindered or electron-deficient amines, increasing the reaction temperature or extending the reaction time may be necessary.[12] Using a more potent coupling reagent can also help.

  • Low purity of starting materials:

    • Solution: Purify the this compound and the amine before the coupling reaction to remove any impurities that might interfere with the reaction.[9]

Esterification Reactions

Problem: Low yield of the desired ester.

Expand for troubleshooting steps
  • Equilibrium limitations (Fischer Esterification):

    • Solution: Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product.[4][5] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Insufficient acid catalyst:

    • Solution: Increase the amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[12]

  • Steric hindrance:

    • Solution: For sterically hindered alcohols, consider alternative esterification methods such as the Steglich esterification using DCC and a catalytic amount of DMAP.[5][13] This method is performed under milder, non-acidic conditions.

  • Acid-sensitive substrates:

    • Solution: If your substrate is sensitive to strong acids, the Steglich esterification is a good alternative.[5] Another option is to first convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a base.[5]

Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the coupled product.

Expand for troubleshooting steps
  • Inactive catalyst:

    • Solution: Use a fresh palladium catalyst and ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. The choice of palladium precursor and ligand is crucial for success.[12]

  • Incorrect base or solvent:

    • Solution: The base and solvent system is critical for the transmetalation step.[8][12] A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with water) can be used.[12] You may need to screen different combinations for your specific substrates.

  • Poor solubility of starting materials:

    • Solution: Screen different solvents or solvent mixtures to ensure all reactants are fully dissolved.[12]

  • Side reactions:

    • Solution: Dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid are common side reactions.[12] Optimizing the reaction temperature and time can help minimize these. Using a different palladium catalyst or ligand may also suppress these unwanted reactions.

  • Interference from the free carboxylic acid:

    • Solution: The free carboxylic acid can potentially interfere with the basic conditions of the Suzuki coupling. It is generally advisable to protect the carboxylic acid as an ester before performing the Suzuki coupling.[12]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentKey AdvantagesCommon Byproducts/Drawbacks
EDC/HOBt Water-soluble byproducts, mild conditions.[9]Can be slower than uronium-based reagents.
DCC/DMAP Inexpensive and effective.Dicyclohexylurea (DCU) byproduct can be difficult to remove.[9]
HATU/DIPEA High reactivity, fast reaction times, low racemization.[9]Higher cost, can be moisture sensitive.[9]
HBTU/TEA Good reactivity, cost-effective.Can cause racemization, especially without an additive like HOBt.[9]

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10085
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O9092
3-Pyridinylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF11078

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 5 minutes at room temperature.[9]

  • In a separate flask, dissolve HATU (1.1 - 1.2 eq) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).[9]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling (using the ester derivative)
  • To a reaction vessel, add the 8-bromoquinoline-4-carboxylate ester (1.0 eq), the boronic acid (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and PPh₃).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Derivatization_Workflow start This compound amide_coupling Amide Coupling start->amide_coupling + Amine + Coupling Reagent esterification Esterification start->esterification + Alcohol + Acid Catalyst amide_product Amide Derivatives amide_coupling->amide_product ester_product Ester Derivatives esterification->ester_product suzuki Suzuki Coupling suzuki_product C4-Substituted Derivatives suzuki->suzuki_product ester_product->suzuki + Boronic Acid + Pd Catalyst suzuki_intermediate Ester Protected Intermediate

Caption: General derivatization workflow for this compound.

Troubleshooting_Amide_Coupling start Low Amide Yield check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions change_coupling Use Stronger Coupling Reagent (e.g., HATU) check_reagents->change_coupling Inactive Reagent anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture Present optimize_base Optimize Base Stoichiometry check_conditions->optimize_base Incorrect Base Amount increase_temp Increase Temperature/Time check_conditions->increase_temp Slow/ Stalled Reaction

Caption: Troubleshooting decision tree for low-yielding amide coupling reactions.

References

Technical Support Center: Synthesis of 8-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Pfitzinger reaction and the Doebner reaction.[1][2][3] The Pfitzinger reaction condenses an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5] For the synthesis of this compound, this would typically involve the reaction of 5-bromoisatin with pyruvic acid. The Doebner reaction involves the reaction of an aniline (in this case, 2-bromoaniline), an aldehyde, and pyruvic acid.[3]

Q2: I am getting a very low yield in my Pfitzinger reaction. What are the potential causes?

A2: Low yields in the Pfitzinger reaction can stem from several factors. One common issue is the premature decarboxylation of the quinoline-4-carboxylic acid product, especially under harsh reaction conditions.[6] Other potential causes include incomplete hydrolysis of the isatin starting material, side reactions of the carbonyl compound, or suboptimal reaction temperature and time. The choice of base and solvent can also significantly impact the yield.[7]

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, besides the potential for decarboxylation in the Pfitzinger synthesis, other side reactions can occur.[6] In the Doebner reaction, the formation of byproducts can be an issue, and the reaction may fail with certain substituted anilines.[3][8] For instance, anilines with strong electron-withdrawing groups can exhibit low reactivity.[8] It is also crucial to control the reaction conditions to prevent the formation of undesired isomers or polymeric materials.

Q4: What is the best way to purify the final product, this compound?

A4: Purification typically involves several steps. After the reaction is complete, the solvent is often removed, and the residue is dissolved in water to form the salt of the carboxylic acid.[4] An extraction with an organic solvent like diethyl ether can be performed to remove neutral impurities.[4] The aqueous layer is then acidified to precipitate the crude product.[5] For higher purity, column chromatography is often employed.[9] Recrystallization from a suitable solvent is also a common final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective base in Pfitzinger reaction.Ensure a strong base like potassium hydroxide is used to effectively hydrolyze the isatin.[4]
Low reactivity of aniline in Doebner reaction.Consider using a Lewis acid or Brønsted acid catalyst to facilitate the reaction.[10][11] BF3·THF in acetonitrile has been shown to be effective for anilines with electron-withdrawing groups.[8]
Incorrect reaction temperature.Optimize the reaction temperature. Pfitzinger reactions are often run at reflux.[4][5]
Multiple Products Observed by TLC/LCMS Side reactions are occurring.For the Pfitzinger reaction, ensure the carbonyl compound is added after the isatin has been hydrolyzed by the base to form the keto-acid.[1] For the Doebner reaction, the slow addition of pyruvic acid can sometimes minimize side product formation.[8]
Impure starting materials.Verify the purity of your starting materials (e.g., 5-bromoisatin, 2-bromoaniline, pyruvic acid) before starting the reaction.
Product Decarboxylation Harsh reaction conditions (high temperature, prolonged reaction time).Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessively high temperatures if decarboxylation is suspected.[6]
Difficulty in Isolating the Product The product is soluble in the aqueous layer after acidification.If the product has some water solubility, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
The product precipitates as an oil.Try adding the acid for precipitation at a lower temperature (e.g., in an ice bath) and with vigorous stirring.

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is a representative procedure based on the Pfitzinger reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).[5]

  • Addition of Reactants: To this solution, add 5-bromoisatin (0.07 mol) and pyruvic acid (0.07 mol).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

  • Purification: Add water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove any neutral impurities.[4] Acidify the aqueous layer with acetic acid to precipitate the crude this compound.[5]

  • Final Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Doebner Synthesis of this compound

This protocol is a representative procedure based on the Doebner reaction.

  • Reaction Setup: In a round-bottom flask, combine 2-bromoaniline (1 equiv.), a suitable aldehyde (e.g., benzaldehyde, 1 equiv.), and pyruvic acid (1 equiv.) in a solvent such as ethanol.

  • Reaction: The reaction can be catalyzed by an acid.[3] The mixture is typically heated to reflux for several hours.

  • Work-up and Purification: The work-up and purification would follow similar steps as outlined in the Pfitzinger protocol, involving solvent removal, acid-base extraction, precipitation, and final purification by recrystallization or chromatography.

Data Presentation

Table 1: Comparison of Reported Yields for Quinoline-4-Carboxylic Acid Synthesis

Reaction Type Substrates Conditions Yield Reference
PfitzingerIsatin, 1-(4-isopropylphenyl)ethan-1-oneKOH, EtOH/H2O, RefluxModerate[6]
PfitzingerIsatin, KetonesKOH, Ethanol, Reflux, 24hModerate to Good[5]
Doebner6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acidBF3·THF, MeCN, 65°C, 21h47%[8]
Doebner (Large Scale)6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acidBF3·THF, MeCN, 65°C82%[8]

Note: Yields are highly substrate and condition dependent.

Visualizations

Pfitzinger_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve KOH in Ethanol Add_Reactants Add 5-Bromoisatin and Pyruvic Acid Start->Add_Reactants 1 Reflux Reflux for 24h Add_Reactants->Reflux 2 Cool_Evaporate Cool to RT & Rotary Evaporation Reflux->Cool_Evaporate 3 Dissolve_Extract Dissolve in Water & Extract with Ether Cool_Evaporate->Dissolve_Extract 4 Acidify_Precipitate Acidify with Acetic Acid to Precipitate Product Dissolve_Extract->Acidify_Precipitate 5 Filter_Dry Filter, Wash, and Dry Acidify_Precipitate->Filter_Dry 6 Final_Product Pure 8-Bromoquinoline- 4-carboxylic acid Filter_Dry->Final_Product

Caption: Experimental workflow for the Pfitzinger synthesis.

Troubleshooting_Yield Start Low Yield Issue Check_Reaction Review Reaction Conditions Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase Time/ Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Modify_Conditions Modify Conditions (e.g., slower addition) Side_Products->Modify_Conditions Yes Purify_Reagents Purify Starting Materials Side_Products->Purify_Reagents No Check_Catalyst Check Catalyst/ Base Activity Optimize_Time_Temp->Check_Catalyst

Caption: Troubleshooting guide for low yield issues.

References

Stability issues of 8-Bromoquinoline-4-carboxylic acid in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 8-Bromoquinoline-4-carboxylic acid under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The main stability concern for this compound in acidic conditions is the potential for degradation. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, compounds with similar structures can undergo reactions such as decarboxylation at elevated temperatures in strong acidic environments. The solubility of the compound may also be affected by the pH of the solution. As a carboxylic acid, its solubility is expected to be lower in acidic conditions compared to neutral or basic conditions due to the protonation of the carboxylate group.[1]

Q2: What acidic conditions are likely to cause degradation?

A2: Degradation is more likely to be initiated by strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), particularly at elevated temperatures.[2][3][4] The rate of any potential degradation would be dependent on the acid concentration, temperature, and the presence of other reactive species.

Q3: How can I monitor the stability of this compound during my experiment?

A3: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[5] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.

Q4: What is a forced degradation study and is it relevant for my work?

A4: A forced degradation study (or stress testing) is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high temperatures, and extremes of pH.[2][3] These studies are crucial in drug development to understand the degradation pathways and to develop stability-indicating analytical methods.[6] If you are developing a formulation or a synthetic process involving acidic conditions, performing a forced degradation study is highly recommended.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low recovery of this compound after a reaction or formulation in an acidic medium. The compound may have degraded due to the acidic conditions, especially if heat was applied.- Analyze a sample of your mixture using a validated HPLC method to quantify the amount of remaining this compound and to check for the presence of degradation products.[5]- If degradation is confirmed, consider using milder acidic conditions (e.g., lower concentration of acid, weaker acid), reducing the reaction/processing temperature, or minimizing the exposure time to the acidic environment.
Unexpected peaks are observed in the HPLC chromatogram of my sample. These new peaks could be degradation products of this compound.- Use LC-MS to determine the mass of the species corresponding to the new peaks. This can provide clues to their structure.- If possible, isolate the impurities for full structural characterization using techniques like NMR spectroscopy.
The this compound is precipitating out of my acidic solution. Carboxylic acids tend to be less soluble in acidic solutions where they are in their neutral form.[1]- Determine the pH of your solution. If it is significantly acidic, the solubility of this compound may be limited.- Consider using a co-solvent to increase solubility, but ensure the co-solvent is compatible with your experimental conditions.[2]- If possible for your application, adjust the pH to be closer to the pKa of the carboxylic acid or higher to increase solubility.

Experimental Protocols

Protocol for Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Acidic Stress Conditions:

  • In a clean vial, add a known volume of the stock solution.

  • Add an equal volume of 1N hydrochloric acid (HCl). The final concentration of the compound will be approximately 0.5 mg/mL.

  • Prepare a control sample by adding an equal volume of purified water instead of HCl.

3. Incubation:

  • Incubate both the test and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples can be taken at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation kinetics.

4. Sample Neutralization:

  • After the desired time point, cool the samples to room temperature.

  • Carefully neutralize the acidic sample with an equivalent amount of 1N sodium hydroxide (NaOH).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products over time.

6. Data Analysis:

  • Calculate the percentage of degradation at each time point using the following formula: % Degradation = [(Initial Area - Area at Time T) / Initial Area] * 100

Data Presentation

Table 1: Illustrative Stability Data of this compound in 1N HCl at 60°C

Time (hours)% this compound Remaining (Area)% Total DegradationNumber of Degradation Products
0100.00.00
298.51.51
496.23.81
892.17.92
1288.511.52
2480.319.73

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

degradation_pathway parent This compound acid Strong Acid (e.g., HCl) + Heat parent->acid degradation_product_1 Potential Degradation Product 1 acid->degradation_product_1 degradation_product_2 Further Degradation Products degradation_product_1->degradation_product_2 experimental_workflow start Start: Prepare Stock Solution (1 mg/mL) stress Apply Acidic Stress (1N HCl, 60°C) start->stress neutralize Neutralize Sample (1N NaOH) stress->neutralize hplc Analyze by HPLC neutralize->hplc data Calculate % Degradation hplc->data end End: Report Results data->end

References

Validation & Comparative

8-Bromoquinoline-4-carboxylic Acid in Focus: A Comparative Guide to Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of 8-Bromoquinoline-4-carboxylic acid and other quinoline derivatives, focusing on their performance in anticancer, antimicrobial, and anti-inflammatory applications. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related quinoline derivatives to provide a valuable comparative context.

Performance Comparison of Quinoline Derivatives

Quinoline derivatives have demonstrated a broad spectrum of biological activities.[1] The introduction of various functional groups onto the quinoline ring significantly influences their therapeutic potential.[2] This section summarizes the quantitative performance of various quinoline derivatives in anticancer, antimicrobial, and anti-inflammatory assays.

Anticancer Activity

The anticancer potential of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Anticancer Activity of Various Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivatives
Compound 12eMGC-8031.38[2]
HCT-1165.34[2]
MCF-75.21[2]
Quinoline chalcone 6HL-600.59[2]
4,7-Disubstituted Quinolines
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[3]
HTC-8 (Colon)0.314 - 4.65 µg/cm³[3]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
Pyrazolo-Quinoline Derivatives
Fused pyrazolo-quinoline derivative 75VariousSignificant apoptotic effect[4]
Brominated Quinolines
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Rat glioblastoma)5.45 - 9.6 µg/mL[5]
HeLa (Human cervical cancer)5.45 - 9.6 µg/mL[5]
HT29 (Human adenocarcinoma)5.45 - 9.6 µg/mL[5]
Quinoline Carboxylic Acids
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acidMCF-7~168.78[6]
Kynurenic acid (hydrate)MCF-7Significant growth inhibition[7]
Quinoline-2-carboxylic acidMCF-7, HELASignificant growth inhibition[7]
Quinoline-3-carboxylic acidMCF-7Significant growth inhibition[7]
Quinoline-4-carboxylic acidMCF-7Significant growth inhibition[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Various Quinoline Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Quinolone Coupled Hybrid 5d Gram-positive & Gram-negative strains0.125 - 8[1]
6-amino-4-methyl-1H-quinoline-2-one derivatives Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[8]
Quinoline-based amino acid derivative 43a E. coli, S. aureus, B. subtilis, P. aeruginosa0.62 (mg/mL)[9]
Quinolinium iodide salt derivatives 58-62 E. coli3.125 - 6.25 (nmol/mL)[9]
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Gram-positive bacteria125 - 250[6]
Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are assessed through various assays, including the inhibition of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeAssayActivityReference
Quinoline-4-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[7]
Quinoline-3-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[7]
Substituted quinoline carboxylic acid ( CL 306 ,293) Adjuvant-induced arthritis in ratsSuppressed inflammation and joint destruction at 1.5-3.0 mg/kg daily oral dose[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of quinoline derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Griess Assay for Nitric Oxide (NO) Production (Anti-inflammatory Activity)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.

Visualizing Mechanisms and Workflows

Diagrams generated using the DOT language illustrate key signaling pathways targeted by quinoline derivatives and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Optional) cell_culture Cell Culture (Cancer/Bacterial/Macrophage) compound_treatment Compound Treatment (Quinoline Derivatives) cell_culture->compound_treatment activity_assay Activity Assay (MTT/MIC/Griess) compound_treatment->activity_assay data_analysis Data Analysis (IC50/MIC/% Inhibition) activity_assay->data_analysis animal_model Animal Model (e.g., Xenograft) data_analysis->animal_model Lead Compound Selection drug_administration Drug Administration animal_model->drug_administration efficacy_evaluation Efficacy Evaluation (Tumor size, etc.) drug_administration->efficacy_evaluation

General experimental workflow for evaluating quinoline derivatives.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K inhibit

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Conclusion

The quinoline scaffold is a cornerstone in the development of novel therapeutics with a wide range of biological activities. While specific experimental data on this compound remains elusive in the current literature, the extensive research on other quinoline derivatives, particularly those with bromo and carboxylic acid substitutions, provides a strong rationale for its potential as a valuable lead compound. The data presented in this guide highlights the potent anticancer, antimicrobial, and anti-inflammatory activities of various quinoline derivatives. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and position it within the broader landscape of quinoline-based drug discovery.

References

Comparative Cytotoxicity of Bromoquinoline Carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, quinoline derivatives have emerged as a promising scaffold for the development of novel anti-cancer agents. The introduction of a bromine atom and a carboxylic acid group to the quinoline ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide offers a comparative analysis of the cytotoxic effects of various bromoquinoline carboxylic acid isomers and related derivatives, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The in vitro anti-cancer activity of several brominated quinoline and quinazolinone derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the available data for various bromo-substituted quinoline and quinazolinone carboxylic acid derivatives.

CompoundCancer Cell LineIC50 (µM) or Growth InhibitionReference Compound
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidSNB-75 (CNS Cancer)Potent CytotoxicityNot Specified
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast Cancer)168.78Not Specified
6,8-dibromo-4(3H)quinazolinone derivatives (XIIIb)MCF-7 (Breast Cancer)1.7 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone derivatives (IX)MCF-7 (Breast Cancer)1.8 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone derivatives (XIVd)MCF-7 (Breast Cancer)1.83 µg/mLDoxorubicin
6-Bromo quinazoline derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32Erlotinib
6-Bromo quinazoline derivative (8a)SW480 (Colon Cancer)17.85 ± 0.92Erlotinib
6-Bromo-5-nitroquinolineHT29 (Colon Cancer)Lower than 5-Fluorouracil5-Fluorouracil
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor), HeLa (Cervical Cancer), HT29 (Colon Cancer)Strong Antiproliferative ActivityNot Specified
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)82.9% growth reduction at 100 µMNot Specified

Experimental Protocols

The evaluation of the cytotoxic activity of bromoquinoline carboxylic acid isomers and their derivatives is primarily conducted through in vitro cell-based assays. The following is a generalized protocol for the MTT assay, a common method used to assess cell viability.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Bromoquinoline carboxylic acid derivatives

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The bromoquinoline carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in culture medium. The cells are then treated with these compounds.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of chemical compounds.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Synthesize Bromoquinoline Carboxylic Acid Isomers dissolve Dissolve Compounds (e.g., in DMSO) start->dissolve treat Treat Cells with Compound Dilutions dissolve->treat seed Seed Cancer Cells in 96-well Plates seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate compare Compare Cytotoxicity of Isomers calculate->compare G cluster_pathway Apoptosis Pathway compound Bromoquinoline Carboxylic Acid Isomer bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 bax Bax (Pro-apoptotic) Up-regulation compound->bax mitochondrion Mitochondrial Membrane Disruption bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

In Vitro Validation of 8-Bromoquinoline-4-carboxylic acid: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro activity of 8-Bromoquinoline-4-carboxylic acid. Due to the limited publicly available experimental data for this specific compound, this analysis is based on the well-documented activities of structurally related quinoline-4-carboxylic acids. The primary focus is on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and the resulting cytotoxic effects on cancer cells. This document presents supporting experimental data for comparator compounds and detailed protocols for relevant in vitro assays.

Comparative Analysis of DHODH Inhibition and Cytotoxicity

Quinoline-4-carboxylic acids are a class of compounds known to exhibit inhibitory activity against dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest and apoptosis.

CompoundTargetAssay TypeIC50 (nM)Cell LineCytotoxicity IC50 (µM)
This compound DHODH (Predicted)-Data not available-Data not available
BrequinarDHODHEnzymatic Assay12 - 20[1][2]VariousNanomolar to low micromolar range[3]
Analog 41¹DHODHEnzymatic Assay9.71 ± 1.4[2][4]HCT-116Not Reported
Analog 43¹DHODHEnzymatic Assay26.2 ± 1.8[2][4]HCT-116Not Reported
Analog 46¹ (1,7-naphthyridine)DHODHEnzymatic Assay28.3 ± 3.3[2][4]HCT-116Not Reported

¹Analogs from Madak et al., J Med Chem, 2018.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by DHODH inhibition and a general workflow for the in vitro validation of compounds like this compound.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus DHODH DHODH CoQ Coenzyme Q DHODH->CoQ Orotate Orotate DHODH->Orotate Oxidation ETC Electron Transport Chain CoQ->ETC DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cell_Proliferation DNA_RNA->Cell_Proliferation Leads to Inhibitor 8-Bromoquinoline- 4-carboxylic acid (or analog) Inhibitor->DHODH Inhibitor->Cell_Proliferation Inhibits

Caption: Inhibition of DHODH by quinoline-4-carboxylic acids blocks the conversion of dihydroorotate to orotate, depleting pyrimidines and halting DNA/RNA synthesis, thereby inhibiting cell proliferation.

Experimental_Workflow Compound Test Compound (this compound) Enzymatic_Assay DHODH Enzymatic Assay (IC50 Determination) Compound->Enzymatic_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50 Determination) Compound->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Enzymatic_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for the in vitro validation of a putative DHODH inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay (DCIP Reduction Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH (transmembrane domain deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (this compound or analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Prepare stock solutions of DHO, Coenzyme Q10, and DCIP.

  • Assay Reaction:

    • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP.

    • Add the recombinant human DHODH enzyme to the reaction mixture.

    • Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 25°C.[5]

  • Initiation and Measurement:

    • Initiate the reaction by adding DHO to each well.[5]

    • Immediately measure the decrease in absorbance at 600-650 nm over a 10-minute period using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[5][6]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of the test compound by measuring the metabolic activity of cultured cells.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compound (this compound or analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

A Comparative Guide to Bioisosteres of Quinoline-4-carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics and metabolism. Bioisosteric replacement of the carboxylic acid group is a key strategy to overcome these limitations, aiming to improve drug-like properties while maintaining or enhancing biological activity. This guide provides a comparative overview of bioisosteres for the quinoline-4-carboxylic acid scaffold, with a focus on analogs bearing substitutions on the quinoline ring, including the 8-position.

The Role of the Carboxylic Acid and the Rationale for Bioisosteric Replacement

The carboxylic acid group in quinoline-based compounds often acts as a critical pharmacophore, engaging with biological targets through hydrogen bonding and electrostatic interactions. However, its ionizable nature can lead to poor membrane permeability, rapid metabolism, and potential toxicity. Bioisosteres are functional groups or molecules that have similar physicochemical or steric properties to the original moiety, and their use can lead to improved potency, selectivity, and pharmacokinetic profiles.

Common bioisosteric replacements for carboxylic acids include tetrazoles, hydroxamic acids, and carboxamides. These groups can mimic the acidic or hydrogen-bonding properties of the carboxylic acid while offering advantages such as enhanced metabolic stability and altered lipophilicity.

Comparative Analysis of Bioisosteres

While direct comparative studies on bioisosteres of 8-Bromoquinoline-4-carboxylic acid are limited in publicly available literature, we can draw valuable insights from studies on analogous quinoline-4-carboxylic acid derivatives. This section compares different bioisosteric replacements based on their impact on biological activity against specific targets.

Target: Dihydroorotate Dehydrogenase (DHODH)

Quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for cancer therapy. Structure-activity relationship (SAR) studies of quinoline-4-carboxylic acid analogs as DHODH inhibitors have revealed the importance of the carboxylic acid for activity.

A study on the design, synthesis, and biological evaluation of 4-quinoline carboxylic acids as DHODH inhibitors provides valuable data on the importance of the core structure and substitutions. While this study does not directly compare bioisosteres of the carboxylic acid, it highlights the stringent requirement for the carboxylic acid or a close mimic at the C4 position for potent inhibition. For instance, potent analogs like compound 41 (DHODH IC50 = 9.71 ± 1.4 nM) retain the carboxylic acid moiety.[1]

Target: Histone Deacetylases (HDACs)

Hydroxamic acids are well-established bioisosteres of carboxylic acids and are known to be potent zinc-chelating groups, making them effective inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). A study on substituted quinoline hydroxamic acid derivatives as novel HDAC inhibitors provides a direct example of a bioisosteric replacement for the carboxylic acid on a quinoline scaffold.

In this study, the carboxylic acid was replaced by a hydroxamic acid group, and various substitutions were made on the quinoline ring. Compound 9w emerged as a particularly potent inhibitor.[2]

Target: Poly(ADP-ribose) polymerase-1 (PARP-1)

Carboxamides represent another common bioisosteric replacement for carboxylic acids. A study on quinoline-8-carboxamides as PARP-1 inhibitors demonstrates the successful application of this strategy. In this case, the carboxylic acid at the 4-position is replaced by a carboxamide at the 8-position, which still allows for critical hydrogen bonding interactions within the enzyme's active site. The 2-methylquinoline-8-carboxamide showed significant inhibitory activity.

Quantitative Data Summary

The following tables summarize the biological activity of representative quinoline-4-carboxylic acid and its bioisosteric analogs.

Table 1: Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors [1]

CompoundStructureDHODH IC50 (nM)
41 6-fluoro-2-(2-fluoro-1,1'-biphenyl-4-yl)-3-methylquinoline-4-carboxylic acid9.71 ± 1.4
43 6-chloro-2-(2-fluoro-1,1'-biphenyl-4-yl)-3-methylquinoline-4-carboxylic acid26.2 ± 1.8

Table 2: Quinoline Hydroxamic Acid Derivatives as HDAC Inhibitors [2]

CompoundStructureHDAC IC50 (nM)
9w N-hydroxy-7-((4-(trifluoromethoxy)benzyl)oxy)quinoline-4-carboxamide85
SAHA (Vorinostat) Suberoylanilide hydroxamic acid (Reference compound)161

Table 3: Quinoline-8-Carboxamide Analog as a PARP-1 Inhibitor

CompoundStructurePARP-1 IC50 (nM)
2-methylquinoline-8-carboxamide 2-methylquinoline-8-carboxamide500
Experimental Protocols

DHODH Inhibition Assay [1]

The enzymatic activity of DHODH is typically measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

  • Reagents: Human DHODH enzyme, dihydroorotate (substrate), Coenzyme Q10 (cofactor), DCIP, and test compounds.

  • Procedure: The reaction is initiated by adding the substrate to a mixture containing the enzyme, cofactor, DCIP, and the test compound at various concentrations.

  • Measurement: The decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) is monitored over time.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HDAC Inhibition Assay [2]

HDAC activity is commonly determined using a fluorometric assay.

  • Reagents: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and test compounds.

  • Procedure: The enzyme is incubated with the test compound, followed by the addition of the fluorogenic substrate.

  • Development: After a set incubation period, a developing solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent product.

  • Measurement: The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Visualizing Key Pathways and Workflows

DHODH Inhibition in Pyrimidine Biosynthesis

The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by quinoline-4-carboxylic acid derivatives.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP PRPP DHODH->Orotate Oxidation Inhibitor Quinoline-4-carboxylic acid analogs Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid analogs blocks pyrimidine synthesis.

General Workflow for Bioisostere Evaluation

The diagram below outlines a typical workflow for the design and evaluation of bioisosteres in a drug discovery program.

Bioisostere_Workflow Start Identify Lead Compound (e.g., this compound) Design Design Bioisosteres (Tetrazole, Hydroxamic Acid, etc.) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Biological Screening (Target-based & Cellular Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Iterative Design Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A typical workflow for the design and evaluation of bioisosteres in drug discovery.

Conclusion

The bioisosteric replacement of the carboxylic acid in the quinoline-4-carboxylic acid scaffold is a viable and effective strategy in drug design. As demonstrated with hydroxamic acid and carboxamide analogs, such modifications can lead to potent inhibitors of various enzyme targets, including HDACs and PARPs. While direct comparative data for multiple bioisosteres of this compound against a single target remains to be published, the available literature strongly supports the exploration of this approach for optimizing the therapeutic potential of this important class of compounds. Future studies involving the synthesis and parallel evaluation of a series of bioisosteres (e.g., tetrazole, hydroxamic acid, sulfonamide) for the this compound core would be highly valuable for elucidating a more complete structure-activity relationship and guiding the development of novel drug candidates.

References

Unveiling the Potential: A Comparative Guide to the Biological Evaluation of 8-Bromoquinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-bromoquinoline-4-carboxamide derivatives, highlighting their potential as anticancer and antimicrobial agents. This analysis is supported by experimental data from recent studies, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

The exploration of quinoline derivatives has revealed a promising landscape for the development of new therapeutic agents. Among these, 8-bromoquinoline-4-carboxamide derivatives have garnered attention for their significant biological activities. This guide synthesizes findings from various studies to offer a comparative perspective on their efficacy.

Anticancer Activity

Recent research has demonstrated the potent cytotoxic effects of novel quinoline-4-carboxamide derivatives against various cancer cell lines. The introduction of a carboxamide linkage at different positions within the quinoline framework has been shown to be an effective strategy for enhancing anticancer potency.[1] The mechanisms of action are varied and include the inhibition of crucial cellular machinery such as topoisomerase and protein kinases.[1][2]

A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were synthesized and evaluated for their anti-colon cancer activity.[3] One of the lead compounds from this series demonstrated the ability to induce apoptosis and diminish the colony formation ability of colorectal cancer cells by targeting PDK1.[3]

In another study, highly brominated quinolines were synthesized and showed significant antiproliferative activity against C6, HeLa, and HT29 cancer cell lines.[4] Notably, compounds with bromine atoms at the C-5 and C-7 positions exhibited significant inhibition of cell proliferation.[4] This suggests that the position and number of bromine substituents play a crucial role in their anticancer effects.

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C6 (rat glioblastoma)-[4]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)HeLa (human cervical cancer)-[4]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)HT29 (human adenocarcinoma)-[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (rat glioblastoma)9.6[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa (human cervical cancer)5.45[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT29 (human adenocarcinoma)7.8[4]
Quinoline-4-carboxamide derivative 7aHCT116 (colon cancer)-[3]
Quinoline-4-carboxamide derivative 7aHT29 (colon cancer)-[3]

Note: Specific IC50 values for compound 7 were not provided in the abstract. Further details would be required from the full text.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their antimicrobial properties.[5] The 8-hydroxyquinoline scaffold, in particular, and its halogenated derivatives have shown potent activity against a broad spectrum of microorganisms.[6]

A study on novel 8-hydroxyquinoline derivatives demonstrated exceptional antimicrobial effects against E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa, with some compounds exhibiting activity superior to the standard antibiotic, Penicillin G.[7] Another study synthesized a series of quinoline-5,8-dione derivatives incorporating aryl sulphonamides, which showed antibiotic potency with MIC ranges of 0.80-1.00 mg/ml.[8]

Furthermore, a series of facilely accessible quinoline derivatives displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including C. difficile.[9]

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeBacterial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
8-hydroxyquinoline derivative (5)Vibrio parahaemolyticusMIC = 10⁻⁶ mg/mL[7]
8-hydroxyquinoline derivative (5)Staphylococcus aureusMIC = 10⁻⁶ mg/mL[7]
7-bromoquinoline-5,8-dione sulphonamide (5b)Klebsiella pneumoniaeMIC = 0.80-1.00 mg/ml[8]
7-bromoquinoline-5,8-dione sulphonamide (5d)Salmonella typhiMIC = 0.80-1.00 mg/ml[8]
Quinoline derivative 2MRSAMIC = 3.0 µg/mL[9]
Quinoline derivative 2MRSEMIC = 3.0 µg/mL[9]
Quinoline derivative 2VREMIC = 3.0 µg/mL[9]
Quinoline derivative 6MRSAMIC = 1.5 µg/mL[9]

Experimental Protocols

Synthesis of Quinoline-4-Carboxamide Derivatives

A common synthetic route for quinoline-4-carboxamides involves the Pfitzinger reaction, where an isatin is reacted with a carbonyl compound containing an α-methylene group in the presence of a base to form the quinoline-4-carboxylic acid.[10] This acid is then coupled with the desired amine using coupling agents like EDC and HOBt in a solvent such as DMF.[10] Another approach involves a one-pot chlorination and amide formation by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by the addition of the appropriate amine.[10][11]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is often determined using the broth microdilution method.

Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical signaling pathways involved in cell survival and proliferation. For instance, some quinoline-4-carboxamides have been shown to induce apoptosis by targeting the PDK1/Akt signaling pathway.

Conclusion

The biological evaluation of 8-bromoquinoline-4-carboxamide derivatives and their analogues reveals a class of compounds with significant potential in the fields of oncology and infectious diseases. The data presented in this guide underscore the importance of continued research into the structure-activity relationships of these molecules to optimize their therapeutic efficacy. The detailed experimental protocols and visual representations of key processes aim to facilitate further investigation and development in this promising area of medicinal chemistry.

References

A Comparative Analysis of 8-Bromoquinoline-4-carboxylic Acid and 6-bromoquinoline-4-carboxylic Acid: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant interest in quinoline derivatives for their therapeutic potential, a direct comparative analysis of the biological activities of 8-Bromoquinoline-4-carboxylic acid and 6-bromoquinoline-4-carboxylic acid remains a notable gap in the scientific literature. Extensive searches for experimental data directly comparing these two positional isomers have yielded no specific studies, precluding a quantitative assessment of their relative potencies in areas such as anticancer or antimicrobial applications.

While the broader family of quinoline-4-carboxylic acids has been explored for various biological effects, including anti-inflammatory and cytotoxic properties, specific data for the 8-bromo and 6-bromo substituted variants are scarce. Research into structurally related compounds, such as other brominated quinolines and quinoline-4-carboxylic acid derivatives, suggests that the position of the bromine atom on the quinoline ring can significantly influence biological activity. However, without direct experimental evidence, any comparison between the 8-bromo and 6-bromo isomers would be purely speculative.

This guide, therefore, cannot provide the requested quantitative data, detailed experimental protocols for a comparative study, or specific signaling pathway diagrams, as no such information appears to be publicly available. The absence of such data highlights a potential area for future research for scientists and drug development professionals working with quinoline-based scaffolds.

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. The introduction of a carboxylic acid group at the 4-position and a bromine atom at either the 6- or 8-position can modulate the physicochemical properties and, consequently, the biological effects of the molecule.

To provide a foundational understanding for researchers interested in pursuing this area of study, a general experimental workflow for screening and comparing the biological activities of novel compounds is outlined below.

General Experimental Workflow for Comparative Biological Activity Screening

The following diagram illustrates a typical workflow for assessing and comparing the anticancer and antimicrobial activities of chemical compounds. This process is essential for identifying lead compounds for further drug development.

G General Workflow for Comparative Biological Activity Screening cluster_0 Initial Screening cluster_1 Secondary Assays (for active compounds) cluster_2 In vivo Evaluation A Compound Synthesis & Characterization (this compound vs. 6-bromoquinoline-4-carboxylic acid) B In vitro Cytotoxicity Assay (e.g., MTT, XTT) A->B C Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) A->C D Dose-Response Studies (IC50 / EC50 Determination) B->D C->D E Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) D->E F Target Identification (e.g., Kinase Profiling, Proteomics) E->F G Animal Model Studies (e.g., Xenograft models for cancer) F->G H Pharmacokinetic & Toxicological Profiling G->H I Lead Compound Identification & Optimization H->I

Figure 1. A generalized workflow for the screening and evaluation of the biological activity of chemical compounds.

Experimental Protocols: Foundational Methods

For researchers embarking on a comparative study of these compounds, the following are detailed protocols for fundamental in vitro assays.

1. MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and 6-bromoquinoline-4-carboxylic acid) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions

The lack of direct comparative data for this compound and 6-bromoquinoline-4-carboxylic acid presents a clear opportunity for further research. A systematic investigation into the biological activities of these isomers could provide valuable insights into the structure-activity relationships of brominated quinolines and potentially identify novel lead compounds for therapeutic development. Such studies would be instrumental in charting this unexplored area of medicinal chemistry.

A Comparative Guide to the Structure-Activity Relationship of 8-Bromoquinoline-4-carboxylic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 8-bromoquinoline-4-carboxylic acid derivatives, focusing on their potential as anticancer agents. While direct and extensive experimental data on a wide range of these specific derivatives is limited in publicly available literature, this document synthesizes information from related quinoline-4-carboxylic acid analogs to build a predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel quinoline-based therapeutics.

Introduction

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore in several biologically active compounds.[3][4] The introduction of a bromine atom at the 8-position of the quinoline ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its biological activity. This guide explores the potential SAR of this compound derivatives, offering insights for the rational design of more potent and selective anticancer agents.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through established methods for quinoline synthesis, primarily the Doebner and Pfitzinger reactions. A plausible synthetic route would involve the reaction of 2-bromoaniline with an appropriate aldehyde and pyruvic acid (Doebner reaction) or the reaction of an isatin derivative with a compound containing an active methylene group.

A general synthetic workflow is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 2-Bromoaniline Doebner Doebner Reaction Reactant1->Doebner Reactant2 Aldehyde (R-CHO) Reactant2->Doebner Reactant3 Pyruvic Acid Reactant3->Doebner Product 8-Bromo-2-substituted-quinoline-4-carboxylic acid Doebner->Product

Figure 1: Proposed synthesis of this compound derivatives via the Doebner reaction.

Structure-Activity Relationship (SAR) Analysis

Based on SAR studies of analogous quinoline-4-carboxylic acid derivatives, several key structural features are crucial for their biological activity.[3][5] The following table summarizes the predicted impact of various substitutions on the anticancer activity of this compound derivatives.

PositionSubstitution (R)Predicted Effect on Anticancer ActivityRationale
C2 Bulky, hydrophobic groups (e.g., substituted phenyl rings)Increase Essential for binding to hydrophobic pockets in target enzymes like dihydroorotate dehydrogenase.[3]
Small alkyl groupsDecrease Insufficient interaction with the target's hydrophobic region.
C4 Carboxylic acid (-COOH)Essential Crucial for forming key interactions (e.g., salt bridges, hydrogen bonds) with target proteins.[3][6]
Ester or AmideDecrease or Abolish Masking the carboxylic acid group generally leads to a significant loss of activity.[7]
C6, C7 Electron-withdrawing groups (e.g., -F, -Cl)Variable Can influence the electronic properties of the quinoline ring and may enhance activity depending on the target.
Electron-donating groups (e.g., -OCH3)Variable Can alter the molecule's polarity and binding affinity.
C8 Bromo (-Br)Potentially Increases Lipophilicity and Binding Affinity The bromine atom can increase the compound's ability to cross cell membranes and may form halogen bonds with the target protein.

Potential Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms.[2][8] Based on related compounds, this compound derivatives could potentially act as:

  • Enzyme Inhibitors: Inhibition of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs).[5][6]

  • Inducers of Apoptosis: Triggering programmed cell death in cancer cells.[1]

  • Cell Cycle Arresting Agents: Halting the cell cycle at specific phases, preventing cancer cell division.[1]

A hypothetical signaling pathway targeted by these compounds is illustrated below:

G cluster_pathway Potential Anticancer Mechanism Compound 8-Bromoquinoline-4-carboxylic acid derivative Target Target Enzyme (e.g., DHODH, HDAC) Compound->Target Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Pathway Inhibition of Proliferation Pathway Target->Pathway Blocks Outcome Cancer Cell Death Pathway->Outcome Apoptosis->Outcome CellCycleArrest->Outcome

Figure 2: Potential signaling pathways affected by this compound derivatives.

Experimental Protocols

To evaluate the anticancer activity of novel this compound derivatives, a standard cytotoxicity assay such as the MTT assay is recommended.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

The experimental workflow is outlined in the following diagram:

G cluster_workflow MTT Assay Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Test Compounds Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Buffer Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance AddSolubilizer->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a predictive framework for the structure-activity relationship of this compound derivatives as potential anticancer agents. The key takeaways for designing potent compounds in this class include the incorporation of a bulky hydrophobic group at the C2 position and maintaining the free carboxylic acid at the C4 position. The 8-bromo substituent is hypothesized to enhance activity through increased lipophilicity and potential halogen bonding. Further synthesis and rigorous biological evaluation of a focused library of these derivatives are necessary to validate these predictions and to fully elucidate their therapeutic potential. The provided experimental protocol for the MTT assay serves as a starting point for the in vitro assessment of these novel compounds.

References

A Comparative Study of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two isomeric quinoline carboxylic acids: quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. Quinoline scaffolds are fundamental in medicinal chemistry, with subtle structural changes often leading to significant differences in biological function. This document summarizes key experimental data to inform research and drug development efforts.

Data Presentation: A Comparative Overview

The biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been investigated across several therapeutic areas. While both isomers exhibit interesting biological profiles, their potency can vary significantly depending on the specific target.

Antidiabetic Activity

A direct quantitative comparison reveals a significant difference in the in vitro antidiabetic activity of the two isomers. Quinoline-2-carboxylic acid is a considerably more potent inhibitor of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose absorption.

CompoundBiological ActivityAssayIC50 Value
Quinoline-2-carboxylic acid Antidiabeticα-Glucosidase Inhibition9.1 µg/mL[1]
α-Amylase Inhibition15.5 µg/mL[1]
Quinoline-4-carboxylic acid Antidiabeticα-Glucosidase Inhibition60.2 µg/mL[1]
α-Amylase Inhibition152.4 µg/mL[1]
Antiproliferative and Anti-inflammatory Activities

Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated potential as antiproliferative and anti-inflammatory agents. However, much of the publicly available quantitative data focuses on their derivatives, which are often optimized for enhanced potency.

Studies have shown that both parent compounds possess notable antiproliferative activity against the MCF7 breast cancer cell line.[1] Specifically, quinoline-2-carboxylic acid has also been identified as having significant cytotoxicity against the cervical HELA cancer cell line. While direct IC50 values for the parent compounds are not consistently reported in the literature, their derivatives have shown potent activity.

Similarly, in the context of inflammation, both isomers are recognized for their anti-inflammatory potential.[1] Derivatives of quinoline-4-carboxylic acid, for instance, have been shown to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models.

Enzyme Inhibition: Dihydroorotate Dehydrogenase (DHODH)

A key area of differentiation lies in the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Derivatives of quinoline-4-carboxylic acid are well-established as potent inhibitors of DHODH, a mechanism that underlies their antiproliferative effects.[1] This activity has been extensively explored in the development of anticancer and immunosuppressive agents.

Mandatory Visualizations

Signaling Pathway: DHODH Inhibition

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Q4CA Quinoline-4-carboxylic acid derivatives (e.g., Brequinar) DHODH_Inhibition DHODH Inhibition Q4CA->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion leads to Cell_Cycle_Arrest S-phase Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Antiproliferative_Effect Antiproliferative Effect Cell_Cycle_Arrest->Antiproliferative_Effect

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Experimental Workflow: In Vitro Cell Viability Assay

MTT_Workflow Start Start: Cell Seeding Incubation1 Incubate cells (24h) Start->Incubation1 Treatment Treat with Quinoline Carboxylic Acid (serial dilutions) Incubation1->Treatment Incubation2 Incubate (e.g., 48-72h) Treatment->Incubation2 Assay_Reagent Add Assay Reagent (e.g., MTT, SRB) Incubation2->Assay_Reagent Incubation3 Incubate (2-4h) Assay_Reagent->Incubation3 Solubilization Solubilize Formazan Crystals (if MTT assay) Incubation3->Solubilization Measurement Measure Absorbance (e.g., 570 nm for MTT) Solubilization->Measurement Analysis Data Analysis: Calculate Cell Viability & IC50 Measurement->Analysis

Caption: General workflow for an in vitro cell viability assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.

Reagent Preparation:

  • Phosphate buffer (100 mM, pH 6.8).

  • α-glucosidase enzyme solution (1 U/mL in phosphate buffer).

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution (5 mM in phosphate buffer).

  • Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with phosphate buffer.

  • Acarbose solution as a positive control, prepared similarly to the test compounds.

  • Sodium carbonate solution (0.1 M) to stop the reaction.

Assay Procedure:

  • In a 96-well microplate, add 20 µL of the test compound solution (or control/blank).

  • Add 100 µL of the α-glucosidase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the PNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF7, HeLa)

  • Complete culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution. Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Synthesis of Quinoline-4-Carboxylic Acids (Doebner Reaction)

The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids.

Materials:

  • Aniline

  • An aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • A suitable solvent (e.g., ethanol)

General Procedure:

  • A mixture of aniline, an aldehyde, and pyruvic acid is refluxed in a solvent like ethanol.

  • The reaction involves the formation of an anil, which then reacts with the enol of pyruvic acid.

  • Subsequent cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid.

  • The product can then be purified by recrystallization.

References

Validating the Anticancer Efficacy of 8-Bromoquinoline-4-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and more effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, quinoline derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including significant potential in cancer therapy.[1] This guide provides a comparative analysis of the anticancer activity of 8-Bromoquinoline-4-carboxylic acid derivatives and related brominated quinolines, benchmarking their performance against established anticancer drugs. We present key experimental data, detailed methodologies, and visual representations of relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity

The antiproliferative effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Brominated Quinolines
Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline)C6 (Rat Glioblastoma)10.7 (as µg/mL)[2]
HeLa (Cervical Cancer)11.2 (as µg/mL)[2]
HT29 (Colon Adenocarcinoma)12.9 (as µg/mL)[2]
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (Rat Glioblastoma)5.45 (as µg/mL)[2]
HeLa (Cervical Cancer)9.6 (as µg/mL)[2]
HT29 (Colon Adenocarcinoma)8.8 (as µg/mL)[2]
Compound 17 (6,8-dibromo-5-nitroquinoline)C6 (Rat Glioblastoma)20.3 (as µg/mL)[2]
HeLa (Cervical Cancer)25.7 (as µg/mL)[2]
HT29 (Colon Adenocarcinoma)22.1 (as µg/mL)[2]
Related Quinoline-4-Carboxylic Acid Derivatives
Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)MCF-7 (Breast Cancer)168.78[3][4][5]
Standard Anticancer Agents
5-Fluorouracil (5-FU)C6 (Rat Glioblastoma)1.0 (as µg/mL)[2]
HeLa (Cervical Cancer)1.5 (as µg/mL)[2]
HT29 (Colon Adenocarcinoma)0.8 (as µg/mL)[2]
DoxorubicinMCF-7 (Breast Cancer)10 (for apoptosis assay)[6]
CisplatinVarious Cell LinesNot specified in provided text

Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms. Studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival.[1][7]

Induction of Apoptosis: Certain brominated quinoline derivatives, such as compounds 11 and 17, have been shown to induce apoptosis, as confirmed by DNA laddering assays.[2] In contrast, compound 7 did not show this effect, suggesting different mechanisms of action among closely related derivatives.[2] Furthermore, compound 6e, a quinazoline-4-carboxylic acid derivative, was found to induce apoptosis in MCF-7 breast cancer cells.[3][4][5][6]

Inhibition of Signaling Pathways: Quinoline-based compounds have been identified as inhibitors of critical signaling pathways that are often dysregulated in cancer, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[7]

  • EGFR and VEGFR-2 Signaling: These receptor tyrosine kinases are key drivers of tumor growth and angiogenesis.[7]

  • Topoisomerase I Inhibition: Compounds 7 and 11 were found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[2]

  • Aurora A Kinase Inhibition: Compound 6e has been identified as an inhibitor of Aurora A kinase, which plays a significant role in cell cycle regulation.[3][5]

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of novel compounds.

G Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 8-Bromoquinoline-4-carboxylic acid derivatives characterization Structural Characterization (NMR, HR-MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (DNA Laddering, Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle migration Wound Healing Assay apoptosis->migration enzyme Enzyme Inhibition Assays (Topoisomerase, Kinase) cell_cycle->enzyme pathway Signaling Pathway Analysis (Western Blot) enzyme->pathway

Caption: A generalized workflow for the synthesis, in vitro evaluation, and mechanistic studies of novel anticancer compounds.

This diagram depicts a potential signaling pathway inhibited by quinoline derivatives, leading to apoptosis.

G Inhibition of PI3K/Akt Pathway by Quinoline Derivatives cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis | Quinoline Quinoline Derivative Quinoline->PI3K inhibits

Caption: A simplified diagram illustrating the inhibition of the pro-survival PI3K/Akt signaling pathway by quinoline derivatives.

Experimental Protocols

1. Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a control (e.g., vehicle, standard drug) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

2. Apoptosis Assay (DNA Laddering)

This technique is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by electrophoresis.

  • Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The appearance of a "ladder" of DNA fragments indicates apoptosis.[2]

3. Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Fixation: Cells are treated with the test compound (e.g., at its IC50 concentration) for a specific duration.[4] The cells are then harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest. For instance, compound 6e was found to arrest the cell cycle in the G1 phase in MCF-7 cells.[3][4]

Conclusion

The available data indicates that this compound derivatives and other brominated quinolines are a promising class of compounds with significant anticancer potential. Their ability to induce apoptosis and inhibit key oncogenic signaling pathways warrants further investigation.[2][7] The comparative data presented here serves as a valuable resource for researchers in the field, providing a basis for the rational design and development of more potent and selective quinoline-based anticancer drugs. Further in vivo studies are necessary to validate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of 8-Bromoquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 8-Bromoquinoline-4-carboxylic acid (CAS No. 121490-67-3) must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, the following are recommended:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Disposal Protocol: A Step-by-Step Approach

The primary method for the disposal of this compound is through a licensed hazardous waste management company. The following steps outline the process for collecting and preparing the waste for pickup.

Step 1: Waste Segregation

Proper segregation is critical for safety and cost-effective disposal.

  • Designated Waste Container: Collect all this compound waste, including contaminated materials such as gloves, weighing paper, and pipette tips, in a dedicated, leak-proof container with a secure screw-top cap.

  • Halogenated Waste Stream: This compound is a halogenated organic acid. It must be segregated into a "halogenated organic waste" stream.[1][2][3] Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[2][3]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste types such as strong bases, oxidizers, or reactive metals.

Step 2: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][5]

  • Content Identification: The label must clearly state the full chemical name: "this compound" and its CAS number: "121490-67-3".[6][7][8][9] Do not use abbreviations or chemical formulas.

  • Hazard Identification: Indicate the primary hazards. Based on available data for similar compounds, this includes "Skin Irritant".[7]

  • Contact Information: Include the name of the principal investigator or laboratory contact and the date the container was started.

Step 3: Storage

Waste must be stored safely pending collection.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[4][5][10] The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Secure and Ventilated: Ensure the storage area is cool, dry, and well-ventilated.[2] Keep the container tightly closed except when adding waste.[2][10]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or as per your institution's guidelines, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, which is typically incineration for halogenated organic compounds.[1]

Summary of Key Disposal Information

ParameterGuidelineRationale
Disposal Method Licensed Hazardous Waste VendorEnsures compliance with regulations and proper handling of hazardous material.
Waste Stream Halogenated Organic WastePrevents contamination of other waste streams and is crucial for proper treatment (incineration).[1][3]
Drain Disposal Strictly ProhibitedPrevents environmental contamination and damage to plumbing.
Solid Waste Disposal Strictly ProhibitedPrevents environmental contamination.
Container Type Leak-proof, screw-top capPrevents spills and exposure.
Labeling "Hazardous Waste" + Full Chemical Name + CAS Number + HazardsRegulatory requirement for safety and proper identification.[4]
Storage Location Designated Satellite Accumulation Area (SAA)Ensures safe and compliant temporary storage of hazardous waste.[4][5][10]

Disposal Workflow

start Waste Generation: This compound and contaminated materials segregate Segregate into Halogenated Organic Waste Container start->segregate label Label Container: 'Hazardous Waste' Full Chemical Name CAS Number Hazards segregate->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store contact_ehs Container Full? Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->pickup disposal Final Disposal (Incineration) pickup->disposal

References

Personal protective equipment for handling 8-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Bromoquinoline-4-carboxylic acid (CAS No. 121490-67-3) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin irritant.[1][2] Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against skin contact.[3] Gloves should be inspected for degradation or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[3]
Primary & Secondary Body ProtectionLaboratory Coat / Chemical-resistant ApronProtects skin and personal clothing from contamination.[3] An apron is recommended for larger quantities.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles during bulk transfers or when there is a high risk of splashing.[3]
Task-Dependent Respiratory ProtectionN95 (or higher) Particulate Respirator / Air-purifying respirator with organic vapor cartridgesAn N95 respirator is recommended for handling the solid, powdered form to prevent inhalation.[3] An air-purifying respirator with organic vapor cartridges should be used when handling solutions that may generate vapors.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[3]

  • Prepare Work Area: Ensure the chemical fume hood is operational. Gather all necessary equipment and reagents.

2. Handling:

  • Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3]

  • Conducting Experiments: Maintain a safe distance from the reaction setup. Use appropriate shielding for reactions with a potential for splashing or aerosol generation.

3. Cleanup:

  • Decontamination: All surfaces and glassware that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.[3]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh Solid Carefully prep_area->handling_weigh handling_dissolve Dissolve Solid Slowly handling_weigh->handling_dissolve handling_exp Conduct Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Surfaces & Glassware handling_exp->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused this compound and grossly contaminated items (e.g., weigh boats, paper towels) should be collected in a designated, labeled, and sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed container for halogenated organic waste. Do not pour down the drain.[4][5]

    • Sharps: Any contaminated sharps should be placed in a designated sharps container.

    • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated container for hazardous waste.

  • Disposal Procedure:

    • All waste must be disposed of through the institution's hazardous waste management program.

    • Consult local, state, and federal regulations to ensure full compliance.[4][5]

    • Waste containers should be stored in a cool, dry, and well-ventilated area away from incompatible materials while awaiting pickup.

By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.